Cholesteryl isoamyl ether
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
10,13-dimethyl-3-(3-methylbutoxy)-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAJYEZUWQRKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306145 | |
| Record name | Cholesteryl isoamyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74996-30-8 | |
| Record name | NSC174258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholesteryl isoamyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cholesteryl Isoamyl Ether: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl isoamyl ether, a derivative of cholesterol, is a lipophilic molecule with potential applications in drug delivery and liquid crystal research. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis. Detailed experimental protocols, based on established methodologies for cholesteryl ether synthesis, are presented. All available quantitative data is summarized, and key chemical transformations are visualized to facilitate understanding and replication.
Chemical Structure and Properties
This compound, also known as (3β)-3-(3-methylbutoxy)cholest-5-ene or O-isopentyl-cholesterol, is characterized by a cholesterol backbone with an isoamyl ether linkage at the C3 position.[1] This modification significantly alters the polarity and potential intermolecular interactions compared to native cholesterol.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is provided in Table 1. It is important to note that while the molecular formula and weight are well-established, experimental data on physical properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Reference |
| CAS Number | 74996-30-8 | [2][3] |
| Molecular Formula | C32H56O | [1][3] |
| Molecular Weight | 456.79 g/mol | [1][3] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | Expected to be soluble in nonpolar organic solvents. |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods common for the preparation of steroidal ethers. The most direct and widely applicable method is the Williamson ether synthesis, which involves the reaction of a cholesterol-derived alkoxide with an isoamyl halide.[4][5][6][7] Alternative methods for the synthesis of cholesteryl ethers include the alcoholysis of cholesterol p-toluenesulfonate and the reaction of sodium cholesterylate with alkyl mesylates.[8]
Recommended Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable route to this compound. This SN2 reaction involves the formation of a sodium cholesterolate intermediate, which then acts as a nucleophile to displace a halide from an isoamyl halide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 74996-30-8 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Lipids: A Technical Guide to the Discovery and History of Cholesteryl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of lipid biochemistry, cholesteryl ethers represent a unique and often overlooked class of molecules. While their ester-linked counterparts, cholesteryl esters, have been extensively studied for their roles in cholesterol transport and storage, and their implication in various diseases, cholesteryl ethers have remained in a relative shadow. This technical guide delves into the core of their discovery, tracing the historical timeline from their first identification to the development of analytical techniques that allowed for their characterization. We will explore the initial experimental protocols that paved the way for their study, present key quantitative data from early research, and visualize the fundamental chemical distinctions and early investigative workflows. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of the history and discovery of these intriguing lipids.
A Tale of Two Linkages: The Discovery of Cholesteryl Ethers
The history of cholesteryl ethers is intrinsically linked to the broader story of cholesterol and its derivatives. While the synthesis of a cholesteryl ester, cholesteryl benzoate, by Friedrich Reinitzer in 1888 is a well-documented event that led to the discovery of liquid crystals, the timeline for cholesteryl ethers is more subtle.[1][2][3] The foundational chemistry for synthesizing ethers, the Williamson ether synthesis, was developed by Alexander Williamson in 1850, providing the theoretical framework for the eventual synthesis of cholesteryl ethers.[4][5][6]
The first definitive identification of cholesteryl ethers in a biological context appears to have occurred in 1968 , when researchers isolated and characterized cholesteryl alkyl ethers from bovine cardiac muscle .[7] This discovery marked a significant step in recognizing that cholesterol could exist in this ether-linked form within tissues. Two years later, in 1970 , further research provided evidence for the existence of cholesteryl alk-1-enyl ethers in both bovine and porcine cardiac muscle, and importantly, provided the first quantitative data on their concentration in a specific tissue.[2]
These early discoveries highlighted the need for robust analytical methods to differentiate and quantify these ethers from the far more abundant cholesteryl esters. The development and application of techniques like thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) in the 1960s were pivotal in enabling the separation and identification of these lipid classes.[6][8][9]
Quantitative Data from Early Studies
The initial quantitative analysis of cholesteryl ethers in biological tissues was a critical step in understanding their potential significance. The following table summarizes the key quantitative data from the early literature.
| Tissue | Cholesteryl Ether Subclass | Concentration | Year of Report | Reference |
| Bovine Cardiac Muscle | Cholesteryl alk-1-enyl ethers | 0.08 µmoles / 100 mg of neutral lipid | 1970 | [2] |
| Porcine Cardiac Muscle | Cholesteryl alk-1-enyl ethers | 0.01 µmoles / 100 mg of neutral lipid | 1970 | [2] |
Experimental Protocols of the Pioneers
The ability to isolate, identify, and synthesize cholesteryl ethers was fundamental to their discovery and characterization. Below are detailed methodologies from key early experiments.
Isolation and Identification of Cholesteryl Alkyl Ethers from Bovine Cardiac Muscle (1968)
This protocol outlines the pioneering work of identifying cholesteryl ethers in a biological sample.[7]
Objective: To isolate and identify cholesteryl alkyl ethers from bovine cardiac muscle.
Methodology:
-
Lipid Extraction: Total lipids were extracted from bovine cardiac muscle using a suitable solvent system (e.g., chloroform:methanol).
-
Column Chromatography: The total lipid extract was fractionated using silicic acid column chromatography to separate the neutral lipids from phospholipids (B1166683) and other polar lipids.
-
Thin-Layer Chromatography (TLC): The neutral lipid fraction was further separated by preparative TLC on silica (B1680970) gel plates. A solvent system was used to separate the different neutral lipid classes, including cholesteryl esters and the suspected cholesteryl ethers.
-
Gas-Liquid Chromatography (GLC): The band corresponding to the suspected cholesteryl ethers was scraped from the TLC plate, and the lipids were eluted. The eluted fraction was then analyzed by GLC to determine the presence of different alkyl chain lengths.
-
Mass Spectrometry (MS): The identity of the major cholesteryl ether peak from the GLC was confirmed by mass spectrometry, which provides definitive structural information based on the fragmentation pattern of the molecule.
Synthesis of Cholesteryl Alkyl Ethers via Alcoholysis of Cholesterol p-Toluenesulfonate (1980)
This method was described as being superior to the Williamson ether synthesis for preparing long-chain unsaturated alkyl ethers of cholesterol.[1]
Objective: To synthesize a range of cholesteryl alkyl ethers.
Methodology:
-
Preparation of Cholesterol p-Toluenesulfonate (Cholesteryl Tosylate): Cholesterol is reacted with p-toluenesulfonyl chloride in a suitable solvent (e.g., pyridine) to form cholesteryl tosylate. The tosylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.
-
Alcoholysis: The cholesteryl tosylate is then reacted with the desired alcohol (e.g., a long-chain unsaturated alcohol) in a suitable solvent. The alkoxide generated from the alcohol acts as a nucleophile, displacing the tosylate group from the cholesterol backbone to form the cholesteryl ether.
-
Purification: The synthesized cholesteryl ether is then purified from the reaction mixture using techniques such as column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: The purity and identity of the synthesized cholesteryl ether are confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Visualizing the Core Concepts
To better understand the historical and experimental context, the following diagrams illustrate key relationships and workflows.
Early Insights into Function and Signaling
The initial research on cholesteryl ethers was primarily focused on their existence and chemical nature. Consequently, the early literature is sparse on their specific physiological roles and signaling pathways, especially in contrast to the wealth of information on cholesteryl esters.
The non-hydrolyzable nature of the ether linkage in cholesteryl ethers, as opposed to the ester linkage, was a key early observation. This inherent stability led to their use as non-metabolizable tracers in studies of lipoprotein metabolism, although it was later found that they may not perfectly trace their ester counterparts in all biological systems.[10]
While specific signaling pathways directly initiated by cholesteryl ethers were not elucidated in the early period, the broader field of ether lipids, to which they belong, was beginning to be understood. Ether lipids, in general, are known to be important structural components of cell membranes, influencing membrane fluidity and the formation of lipid rafts—microdomains critical for cellular signaling.[11] It is plausible that cholesteryl ethers could also play a role in modulating these membrane properties, thereby indirectly influencing signaling events.
The signaling pathways related to cholesteryl esters are more clearly defined, often involving their hydrolysis to free cholesterol, which can then participate in various signaling cascades.[5][12] The inability of cholesteryl ethers to be hydrolyzed by the same enzymes suggests that their biological effects, if any, would be mediated through different mechanisms, possibly related to their physical presence in membranes or their interaction with specific binding proteins that remain to be fully characterized.
Conclusion
The discovery of cholesteryl ethers was a gradual process, emerging from the broader context of lipid chemistry and biochemistry. The pivotal identification of these molecules in bovine cardiac muscle in 1968 opened a new, albeit less explored, avenue in cholesterol research. The development of sophisticated analytical techniques was paramount to their initial characterization and differentiation from the more abundant cholesteryl esters. While the early research provided a fundamental understanding of their existence and chemical synthesis, their specific physiological roles and signaling pathways remain an area ripe for further investigation. This guide serves as a historical and technical foundation for researchers poised to unravel the remaining mysteries of these enigmatic lipids.
References
- 1. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the existence of cholesteryl alk-1-enyl ethers in bovine and porcine cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways regulating the extracellular digestion of lipoprotein aggregates by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on cholesterol esterification in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRACTIONATION OF CHOLESTEROL ESTERS BY THIN-LAYER CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and identification of cholesteryl alkyl ethers from bovine cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-layer chromatography of sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiolabeled cholesteryl ethers trace LDL cholesteryl esters but not HDL cholesteryl esters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
Cholesteryl Isoamyl Ether: An In-depth Technical Guide to its Liquid Crystal Phase Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cholesteryl-Based Liquid Crystals
Cholesteryl esters and ethers are a fascinating class of molecules known to exhibit thermotropic liquid crystal phases.[1][2] These phases are intermediate states of matter between a crystalline solid and an isotropic liquid, possessing a degree of molecular order yet retaining the ability to flow. The arrangement of molecules in these phases is highly sensitive to temperature, leading to unique optical properties.[3][4]
The liquid crystalline behavior of these compounds is largely dictated by the molecular structure, particularly the nature of the alkyl chain attached to the cholesterol moiety.[2] The rigid cholesterol core provides the necessary structural anisotropy, while the flexible alkyl chain influences the packing and intermolecular interactions, which in turn determine the type of liquid crystal phase (e.g., cholesteric, smectic) and the transition temperatures between these phases.[2]
Anticipated Phase Behavior of Cholesteryl Isoamyl Ether
Based on the behavior of other short-chain cholesteryl esters and ethers, this compound is expected to exhibit a cholesteric liquid crystal phase. The isoamyl group, a branched five-carbon chain, will influence the melting and clearing points. The branching may disrupt the molecular packing compared to a linear pentyl chain, potentially leading to lower transition temperatures.
The expected phase transitions upon heating would be from a crystalline solid to a cholesteric liquid crystal phase, and then to an isotropic liquid. These transitions can be characterized by their specific temperatures and the enthalpy changes associated with them.
Table 1: Anticipated Thermal Properties of this compound
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Notes |
| Crystal to Cholesteric | Tm | ΔHm | The melting point, where the solid crystal transitions into the liquid crystalline phase. The exact temperature is dependent on the purity of the sample. |
| Cholesteric to Isotropic | Tc | ΔHc | The clearing point, where the liquid crystal becomes a clear, isotropic liquid. This transition typically has a lower enthalpy change than the melting transition. |
Note: The values for Tm, ΔHm, Tc, and ΔHc for this compound are not currently available in published literature and would need to be determined experimentally.
Experimental Protocols
To fully characterize the liquid crystal phase behavior of this compound, a combination of synthesis and analytical techniques is required.
Synthesis of this compound
A robust method for the synthesis of cholesteryl alkyl ethers is through the alcoholysis of cholesterol p-toluenesulfonate (tosylate).[5] This method is generally superior to the etherification of sodium or potassium cholesterylate with alkyl halides.[5]
Experimental Workflow for Synthesis:
Detailed Methodology:
-
Preparation of Cholesterol p-Toluenesulfonate: Cholesterol is reacted with p-toluenesulfonyl chloride in the presence of pyridine. The pyridine acts as a base to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product, cholesteryl p-toluenesulfonate, is then isolated and purified.
-
Alcoholysis with Isoamyl Alcohol: The purified cholesteryl p-toluenesulfonate is refluxed with an excess of isoamyl alcohol. The tosylate group is a good leaving group, and the isoamyl alcohol acts as the nucleophile to form the ether linkage.
-
Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel. A suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) is used to separate the product from any unreacted starting materials and byproducts.
-
Characterization: The final product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Characterization of Liquid Crystal Phases
The thermotropic liquid crystal behavior of the synthesized this compound is primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Experimental Workflow for Characterization:
Detailed Methodologies:
-
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions.
-
The onset temperature of a peak is taken as the transition temperature, and the area under the peak is used to calculate the enthalpy of the transition.[6]
-
-
Polarized Optical Microscopy (POM):
-
A small amount of the this compound is placed on a clean glass microscope slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarized light microscope.
-
The sample is heated and cooled at a controlled rate while being observed between crossed polarizers.
-
Isotropic liquids appear dark under crossed polarizers, while anisotropic liquid crystal phases are birefringent and will appear bright and often exhibit characteristic textures.[7]
-
The temperatures at which changes in the optical texture occur are recorded and correlated with the transitions observed by DSC. The specific textures observed can help in identifying the type of liquid crystal phase (e.g., the focal conic texture of a cholesteric phase).
-
Signaling Pathways and Biological Relevance
Currently, there is no known signaling pathway directly involving this compound, as it is a synthetic compound. However, cholesteryl esters, the naturally occurring analogues, are crucial in cholesterol transport and storage within the body and are implicated in the pathology of atherosclerosis.[8] Synthetic, non-metabolizable cholesteryl ethers are often used as tracers in lipid research to study the movement and accumulation of lipoproteins.[9] Therefore, understanding the physical properties of this compound could be relevant for its potential application as a tool in biomedical research, particularly in studies related to lipid metabolism and transport.
Conclusion
While specific experimental data on the liquid crystal phase behavior of this compound remains to be determined, this guide provides a robust framework for its synthesis and characterization based on established methodologies for analogous cholesteryl derivatives. The anticipated cholesteric phase of this compound, governed by its unique molecular structure, offers potential for applications in materials science and as a probe in biological systems. The detailed experimental protocols provided herein are intended to facilitate further research into this and other novel cholesteryl ethers, paving the way for a deeper understanding of their structure-property relationships and potential applications.
References
- 1. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 4. Liquid Crystals [webmis.highland.cc.il.us]
- 5. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of cholesteryl isoamyl ether
An In-depth Technical Guide to Cholesteryl Isoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 74996-30-8) is a derivative of cholesterol, a vital lipid molecule in cellular membranes.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and analytical methodologies. Furthermore, it explores its applications, particularly in the realm of drug delivery, where cholesterol-based compounds are increasingly utilized for their biocompatibility and ability to interact with cell membranes.[2][3] This document is intended to serve as a detailed resource for professionals in research and drug development.
Physicochemical Properties
This compound, also known as O-Isopentyl-cholesterol, is a synthetic biochemical reagent.[4][5] Its core structure consists of the rigid steroid backbone of cholesterol linked to a flexible isoamyl group via an ether bond. This amphipathic nature influences its physical properties and makes it a subject of interest for applications in creating lipid-based delivery systems.[6]
The quantitative physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 74996-30-8 | [7] |
| Molecular Formula | C₃₂H₅₆O | [4][8] |
| Molecular Weight | 456.79 g/mol | [4] |
| Boiling Point | 516.6 ± 29.0 °C (Predicted) | [7] |
| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [7] |
| Storage Temperature | -20°C | [7] |
Spectroscopic and Analytical Characterization
The identity and purity of this compound can be confirmed using standard spectroscopic and chromatographic techniques. Expected spectral characteristics are based on the known properties of ethers and the cholesterol framework.[10][11]
| Analytical Method | Expected Characteristics |
| Infrared (IR) Spectroscopy | Presence of a strong C-O stretching band in the 1050-1150 cm⁻¹ region, characteristic of an ether linkage. Absence of a broad O-H stretch (around 3300 cm⁻¹) from the parent cholesterol.[10][11] |
| ¹H NMR Spectroscopy | Signals for the protons on the carbon adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm range. The numerous protons of the cholesterol steroid nucleus and the isoamyl chain would appear in the upfield region (approx. 0.6-2.5 ppm).[10][11] |
| ¹³C NMR Spectroscopy | The carbon atom of the cholesterol ring bonded to the ether oxygen (C-3) would show a downfield shift, typically appearing in the 50-80 ppm range.[11] |
| Mass Spectrometry (MS) | Electrospray ionization (ESI-MS) would likely show an ammonium (B1175870) adduct [M+NH₄]⁺. The mass spectrum would confirm the molecular weight of the compound.[12] |
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for the synthesis and analysis of cholesteryl ethers and esters.
Synthesis of this compound
A common method for synthesizing cholesteryl alkyl ethers is through the alcoholysis of a cholesterol derivative, such as cholesterol p-toluenesulfonate (cholesteryl tosylate).[13] This two-step process involves first activating the hydroxyl group of cholesterol, followed by nucleophilic substitution with the isoamyl alkoxide.
Step 1: Synthesis of Cholesteryl Tosylate
-
Dissolve cholesterol in a suitable solvent such as pyridine (B92270) at room temperature.
-
Cool the solution in an ice bath (0-5°C).
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction to proceed for several hours (e.g., 12-16 hours) at a low temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water and extract the product with a nonpolar solvent like diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude cholesteryl tosylate.
-
Purify the product by recrystallization.
Step 2: Synthesis of this compound
-
Prepare sodium isoamyloxide by reacting isoamyl alcohol with sodium hydride in an anhydrous solvent like toluene (B28343) or THF.
-
Add the purified cholesteryl tosylate from Step 1 to the sodium isoamyloxide solution.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and carefully quench it with water.
-
Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Evaporate the solvent and purify the crude this compound using column chromatography on silica (B1680970) gel.
Analytical Methods
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A nonpolar solvent system, such as hexane:diethyl ether (e.g., 70:30 v/v), is effective for separating cholesteryl ethers from cholesterol and other byproducts.[14]
-
Visualization: Staining with a solution like phosphomolybdic acid or potassium permanganate (B83412) followed by heating.
High-Performance Liquid Chromatography (HPLC):
-
Technique: Reversed-phase HPLC is suitable for the analysis of cholesterol and its derivatives.[15]
-
Column: A C18 column (e.g., µBondapak C18, 10 µm) can be used.[15]
-
Mobile Phase: An isocratic mobile phase of isopropanol (B130326) and acetonitrile (B52724) (e.g., 50:50 v/v) is often employed.[15]
-
Detection: UV detection at a low wavelength, such as 200-210 nm, is required due to the lack of a strong chromophore.[15]
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Technique: LC-MS provides both separation and mass identification, offering high sensitivity and specificity.[16]
-
Ionization: ESI is a common ionization technique. Cholesteryl esters typically form ammonium adducts that can be detected.
-
Fragmentation: Collision-induced dissociation of the parent ion often yields a characteristic fragment ion of m/z 369, corresponding to the cholesterol backbone, which can be used for quantification in selected reaction monitoring (SRM) mode.
Applications in Research and Drug Development
Cholesterol and its derivatives are integral to drug delivery research due to their biocompatibility and ability to be incorporated into lipid-based nanocarriers.[2][17] The ether linkage in compounds like this compound offers greater chemical stability against enzymatic cleavage compared to the more common ester linkage found in cholesteryl esters.[6]
Key Application Areas:
-
Lipid Nanoparticles and Liposomes: this compound can be incorporated into the lipid bilayer of nanoparticles and liposomes. This can enhance the stability of the formulation and modulate the release of encapsulated drugs.[2] The cholesterol moiety helps to stiffen and stabilize lipid membranes.[17]
-
Gene Delivery: Cationic cholesterol derivatives with ether linkages have demonstrated pronounced improvements in transfection efficiency for gene delivery.[6] The stable ether bond is advantageous for creating robust vectors that can protect genetic material (like siRNA or pDNA) and facilitate its entry into cells.[6][17]
-
Liquid Crystals: Cholesteryl esters are well-known for forming liquid crystalline phases, and their physical state can be sensitive to temperature.[18][19] While less studied, cholesteryl ethers may also exhibit mesomorphic behavior, which could be exploited in the development of stimuli-responsive materials for biomedical applications.[20]
Safety and Handling
This compound should be handled in a laboratory setting following standard safety protocols.
-
Storage: It is recommended to store the compound at -20°C for long-term stability.[7]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes. While specific toxicity data is not available, compounds of this class may cause irritation.[19] All sales of this compound for research purposes may be final, with the buyer assuming responsibility for confirming its identity and purity.[8]
References
- 1. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advantage of the ether linkage between the positive charge and the cholesteryl skeleton in cholesterol-based amphiphiles as vectors for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 74996-30-8 [m.chemicalbook.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. mdpi.com [mdpi.com]
- 18. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chymist.com [chymist.com]
- 20. mriquestions.com [mriquestions.com]
In-Depth Technical Guide on the Solubility of Cholesteryl Isoamyl Ether in Organic Solvents
Introduction
Cholesteryl isoamyl ether, a derivative of cholesterol, belongs to the class of cholesterol ethers. These compounds, like the more extensively studied cholesteryl esters, are highly lipophilic. Their molecular structure, dominated by the rigid steroid nucleus and a flexible alkyl chain, dictates their solubility behavior in various organic solvents. Understanding this solubility is critical for a range of applications in research and drug development, including the formulation of lipid-based drug delivery systems, the study of lipid membranes, and in materials science. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing foundational knowledge and practical methodologies for assessing the solubility of this compound.
Predicted Solubility Profile
Based on the principle of "like dissolves like," this compound is anticipated to be readily soluble in nonpolar organic solvents and sparingly soluble in polar organic solvents. Its large, nonpolar steroidal structure and the ether linkage contribute to its hydrophobicity.
High Solubility is expected in:
-
Halogenated Solvents: Chloroform, Dichloromethane
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Alkanes: Hexane, Cyclohexane
Moderate to Low Solubility is expected in:
-
Ketones: Acetone
-
Alcohols: Ethanol, Methanol, Isopropanol
Insolubility is expected in:
-
Water
Quantitative Solubility of Analogous Cholesteryl Esters
To provide a quantitative framework, the following table summarizes the solubility data for structurally similar cholesteryl esters in various organic solvents. This data can serve as a valuable starting point for solvent selection in experimental work with this compound.
| Cholesteryl Ester | Solvent | Solubility | Temperature (°C) |
| Cholesteryl Oleate | Chloroform | 100 mg/mL[] | Not Specified |
| Chloroform | 10 mg/mL[2] | Not Specified | |
| Toluene | 50 mg/mL (5%)[] | Not Specified | |
| Ethanol | Practically Insoluble[] | Not Specified | |
| Cholesteryl Acetate | Ethanol | 33.33 mg/mL[3] | Not Specified |
| Chloroform | Slightly Soluble[4][5] | Not Specified | |
| Methanol | Slightly Soluble[4][5] | Not Specified | |
| Cholesteryl Nonanoate (B1231133) | Chloroform | Soluble[6][7] | Not Specified |
| Ethanol | Soluble[6] | Not Specified | |
| Tetrahydrofuran | Soluble[7] | Not Specified | |
| Cholesteryl Stearate | Chloroform | Slightly Soluble[8] | Not Specified |
| Methanol | Slightly Soluble[8] | Not Specified | |
| Cholesterol | Ethanol | ~0.325 mg/mL (~32.5 mg in 100 ml)[9] | Not Specified |
| Acetone | ~0.325 mg/mL (~32.5 mg in 100 ml)[9] | Not Specified | |
| Isopropanol | ~0.489 mg/mL (48.9 mg in 100 ml)[9] | Not Specified |
Experimental Protocols for Solubility Determination
Several robust methods can be employed to determine the solubility of this compound. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.
Gravimetric Method
This is a fundamental and straightforward method for determining solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A constant temperature water bath or incubator is recommended.
-
Separation of Undissolved Solute: The saturated solution is carefully filtered (using a syringe filter, e.g., 0.22 µm PTFE) or centrifuged to remove all undissolved solid. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a vial).
-
The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: The container with the dried solute is weighed. The process of drying and weighing is repeated until a constant mass is achieved.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent.
Shake-Flask Method with Quantitative Analysis
This method is highly accurate and is a standard in pharmaceutical sciences. It involves creating a saturated solution and then determining the concentration of the solute using an appropriate analytical technique.
Methodology:
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the Gravimetric Method.
-
Separation of Undissolved Solute: Follow step 3 as described in the Gravimetric Method.
-
Sample Preparation: A precise volume of the clear, saturated solution is carefully withdrawn and diluted with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations of this compound.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Similar to HPLC, a calibration curve is required.
-
UV-Vis Spectrophotometry: This method can be used if this compound possesses a chromophore or can be derivatized to produce a colored compound. A calibration curve is prepared by measuring the absorbance of standard solutions.
-
-
Calculation: The solubility is calculated by taking into account the dilution factor and the concentration determined from the analytical method.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method coupled with quantitative analysis.
Caption: Experimental workflow for solubility determination.
Logical Pathway for Solvent Selection
The following diagram outlines a logical approach for selecting appropriate solvents for solubility testing and application.
Caption: Logical pathway for solvent selection.
Conclusion
While direct quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on its chemical structure and data from analogous cholesteryl esters. It is anticipated to have high solubility in nonpolar organic solvents. The experimental protocols detailed in this guide provide robust and reliable methods for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. This foundational data is essential for advancing research and development in fields where the manipulation and formulation of such lipophilic compounds are critical.
References
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CAS 1182-66-7: Cholesteryl nonanoate | CymitQuimica [cymitquimica.com]
- 7. Cholesteryl nonanoate, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. 35602-69-8 CAS MSDS (Cholesteryl stearate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide to the Thermal Properties of Cholesteryl Isoamyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Cholesteryl Ethers and Their Thermal Behavior
Cholesteryl esters are well-studied for their liquid crystalline properties.[1] Cholesteryl ethers, while structurally similar, exhibit notable differences in their thermal behavior. Research on analogous compounds, such as cholesteryl oleyl ether, has shown that they exhibit the same phase transitions as their ester counterparts but at significantly lower temperatures.[2] For instance, the isotropic liquid to cholesteric transition for cholesteryl oleyl ether occurs at 29°C.[2] This suggests that the ether linkage, compared to the ester linkage, results in weaker intermolecular interactions, leading to reduced thermal stability of the liquid crystal phases.
It is anticipated that cholesteryl isoamyl ether, as a thermotropic liquid crystal, will exhibit a sequence of phase transitions upon heating from a solid state. These transitions would typically include melting from a crystalline solid to a smectic phase, followed by a transition to a cholesteric (chiral nematic) phase, and finally clearing to an isotropic liquid. These transitions are reversible upon cooling.
Quantitative Thermal Data
As of the latest literature review, specific quantitative data on the phase transition temperatures and enthalpies of this compound are not available. The following table is presented as a template to illustrate how such data would be structured for a homologous series of cholesteryl alkyl ethers. Data from such a series would be invaluable in predicting the behavior of the isoamyl (a branched C5) derivative.
Table 1: Phase Transition Temperatures and Enthalpies for a Homologous Series of Cholesteryl Alkyl Ethers (Illustrative)
| Alkyl Chain | Crystal to Mesophase Transition Temperature (°C) | Smectic to Cholesteric Transition Temperature (°C) | Cholesteric to Isotropic Transition Temperature (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Clearing (kJ/mol) |
| Butyl (C4) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Isoamyl (C5) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hexyl (C6) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Octyl (C8) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Decyl (C10) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. The data for the homologous series and this compound are not currently available in the reviewed literature.
Experimental Protocols
The characterization of the thermal properties of this compound would involve a combination of calorimetric and microscopic techniques.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the temperatures and enthalpies of phase transitions.[3]
Objective: To identify the temperatures of melting, smectic-cholesteric, and cholesteric-isotropic (clearing) transitions and to quantify the enthalpy changes associated with these transitions.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above its expected clearing point (e.g., 150°C).[4]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same constant rate back to the initial temperature.
-
Perform a second heating and cooling cycle to ensure the reproducibility of the thermal events.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks during heating corresponding to the phase transitions. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to determine the thermal stability and decomposition temperature of a material.[5]
Objective: To determine the temperature at which this compound begins to decompose.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA sample pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10-20°C/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
Data Analysis: The TGA curve will plot the percentage of initial mass as a function of temperature. A significant drop in mass indicates the onset of thermal decomposition.
Polarized Light Microscopy (PLM)
Polarized Light Microscopy is a crucial technique for the visual identification of different liquid crystal phases based on their unique optical textures.
Objective: To visually observe the phase transitions and identify the characteristic textures of the smectic and cholesteric phases of this compound.
Methodology:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Instrument Setup: Place the slide on a hot stage attached to a polarized light microscope. The polarizers should be in a crossed position.
-
Thermal Program:
-
Slowly heat the sample using the hot stage while observing it through the microscope.
-
Record the temperatures at which changes in the optical texture occur. These changes correspond to the phase transitions.
-
Upon heating, the crystalline solid will melt into a birefringent liquid crystal phase. The smectic phase often exhibits a focal-conic or fan-like texture, while the cholesteric phase is typically identified by an oily streak or fingerprint texture.
-
The transition to the isotropic liquid will be marked by the disappearance of all birefringence, resulting in a dark field of view.
-
Slowly cool the sample from the isotropic liquid and observe the formation of the liquid crystal phases again.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of the thermal properties of this compound.
Phase Transition Pathway
This diagram illustrates the expected sequence of phase transitions for a thermotropic liquid crystal like this compound upon heating.
Conclusion
While direct experimental data on the thermal properties of this compound remains elusive, a robust framework for its characterization exists. The combined application of Differential Scanning Calorimetry, Thermogravimetric Analysis, and Polarized Light Microscopy provides a comprehensive approach to elucidating its phase transition temperatures, enthalpies, and thermal stability. Based on the behavior of analogous cholesteryl ethers, it is expected that this compound will exhibit smectic and cholesteric liquid crystal phases at temperatures lower than its ester counterparts. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to investigate the thermal characteristics of this and similar cholesteric liquid crystals.
References
- 1. A concise review on lipidomics analysis in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mriquestions.com [mriquestions.com]
- 5. Temperature-dependent molecular motions and phase behavior of cholesteryl ester analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the molecular structure of cholesteryl ethers
An In-depth Technical Guide to the Molecular Structure of Cholesteryl Ethers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of cholesteryl ethers, their synthesis, and the experimental techniques used for their characterization. It is designed for professionals in research and drug development who require a deep understanding of these important lipid molecules.
Core Molecular Structure: Ethers vs. Esters
Cholesteryl ethers are derivatives of cholesterol where the hydroxyl group at the C-3 position is modified to form an ether linkage with an alkyl or aryl group. This structure is fundamentally different from the more commonly studied cholesteryl esters, which feature an ester bond at the same position.[1][2]
The defining feature of a cholesteryl ether is the C-O-C (ether) bond , which is significantly more stable and resistant to enzymatic hydrolysis compared to the C-O-C=O (ester) bond found in cholesteryl esters.[3] This chemical stability makes cholesteryl ethers invaluable tools in biomedical research, where they serve as non-metabolizable analogs to trace the fate of cholesteryl esters in biological systems.[3]
For instance, cholesteryl ethyl ether is an organic compound with the chemical formula C29H50O and a molecular weight of 414.71 g/mol , formed by the condensation of cholesterol with ethanol.[4]
Experimental Protocols
Synthesis of Cholesteryl Ethers
The synthesis of cholesteryl ethers is crucial for creating probes for research purposes. A common method involves the reaction of a fatty alcohol mesylate with the sodium salt of cholesterol.[5]
Detailed Protocol for Synthesis of Cholesteryl Oleyl Ether:
-
Preparation of Sodium Cholesteryloxide: Cholesterol is dissolved in dry toluene (B28343). An equimolar amount of sodium hydride is added portion-wise while stirring under an inert atmosphere (e.g., argon). The reaction is allowed to proceed at room temperature until hydrogen evolution ceases, indicating the formation of the sodium salt.
-
Preparation of Oleyl Mesylate: Oleyl alcohol is dissolved in dry pyridine (B92270) and cooled in an ice bath. Methane sulfonyl chloride is added dropwise, and the mixture is stirred for several hours at 0-5°C. The product is then extracted with diethyl ether and washed with dilute HCl and water.
-
Etherification Reaction: The prepared oleyl mesylate is dissolved in toluene and added to the sodium cholesteryloxide solution. Anhydrous dimethylformamide (DMF) is added to facilitate the reaction.[5] The mixture is heated to 80°C and stirred for 12-24 hours.[5]
-
Purification: The reaction mixture is cooled, washed with water to remove DMF and salts, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure cholesteryl oleyl ether.
Structural Elucidation Techniques
The precise molecular structure of synthesized cholesteryl ethers is confirmed using a combination of spectroscopic and spectrometric techniques.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the analysis of cholesteryl ethers and esters.[6] However, these molecules often exhibit poor ionization. The use of lithiated adducts can significantly enhance ionization efficiency and provide class-specific fragmentation patterns.[6]
Detailed Protocol for LC-MS/MS Analysis:
-
Sample Preparation: The purified cholesteryl ether is dissolved in a suitable organic solvent (e.g., chloroform (B151607)/methanol) to a concentration of 1-10 µM. Lithium chloride (LiCl) is added to the sample solution to a final concentration of 5-10 mM to promote the formation of lithiated adducts.
-
Chromatographic Separation (LC): The sample is injected onto a reverse-phase C18 column. A gradient elution is performed using a mobile phase system, such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometric Detection (MS): The eluent is introduced into an ESI source operating in positive ion mode.
-
Full Scan (MS1): Acquire spectra to identify the [M+Li]+ precursor ion.
-
Tandem MS (MS/MS): The [M+Li]+ ion is selected for collision-induced dissociation (CID). For cholesteryl esters, a characteristic neutral loss of the cholestane (B1235564) fragment is often observed.[6] Similar fragmentation patterns are analyzed for ethers to confirm the cholesterol backbone and the specific ether side chain.
-
¹H and ¹³C NMR spectroscopy are used to provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the cholesterol backbone and the specific ether linkage.[7][8]
Detailed Protocol for NMR Analysis:
-
Sample Preparation: Approximately 5-10 mg of the purified cholesteryl ether is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. Key resonances include the vinyl proton of the cholesterol ring (around 5.36 ppm) and the characteristic signals from the alkyl chain of the ether moiety.[7]
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify all unique carbon atoms.
-
2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals and confirming the ether linkage at the C-3 position.[9]
-
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure, including precise bond lengths, bond angles, and packing arrangements in the solid state. While crystal structures for cholesteryl esters are well-documented, revealing monolayer and bilayer packing arrangements, specific crystallographic data for a wide range of cholesteryl ethers is less common in the literature.[10][11] The principles, however, remain the same. The process involves growing a high-quality single crystal of the compound and analyzing its diffraction pattern when exposed to an X-ray beam.
Quantitative Structural Data
The following table summarizes key quantitative data for representative cholesteryl ethers and the cholesterol backbone.
| Parameter | Molecule/Fragment | Value | Source |
| Molecular Formula | Cholesteryl Ethyl Ether | C₂₉H₅₀O | [4] |
| Molecular Weight | Cholesteryl Ethyl Ether | 414.71 g/mol | [4] |
| Molecular Formula | Cholesteryl Methyl Ether | C₂₈H₄₈O | [12] |
| Molecular Weight | Cholesteryl Methyl Ether | 400.7 g/mol | [12] |
| ¹H NMR Chemical Shift | |||
| C-6 Vinyl Proton | Cholesterol Backbone | ~5.36 ppm | [7] |
| C-18 Methyl Protons | Cholesterol Backbone | ~0.67 ppm | [7] |
| C-19 Methyl Protons | Cholesterol Backbone | ~1.01 ppm | [7] |
| X-ray Crystallography Data | (Data for Cholesteryl Myristate/Pentadecanoate Solid Solution as a proxy) | ||
| Space Group | Cholesteryl Ester Crystal | C2 (Monoclinic) | [10] |
| Unit Cell Parameter (a) | Cholesteryl Ester Crystal | 102.6 Å | [10] |
| Unit Cell Parameter (b) | Cholesteryl Ester Crystal | 7.59 Å | [10] |
| Unit Cell Parameter (c) | Cholesteryl Ester Crystal | 10.20 Å | [10] |
Biological Role and Signaling Context
Cholesteryl ethers are not typically found in significant quantities in vivo. Their primary role is in research as stable analogs of cholesteryl esters.[3] Cholesteryl esters are the primary form for cholesterol transport in lipoproteins and for intracellular storage in lipid droplets.[13][14] Dysregulation of cholesterol ester metabolism is linked to diseases like atherosclerosis.[1][15]
The enzymatic pathway for esterification involves the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[16] Cholesteryl ethers, by lacking a hydrolyzable ester bond, can be used to trace lipoprotein particle uptake and accumulation in cells and tissues without being metabolized, providing a cumulative measure of these processes.[3]
References
- 1. Cholesteryl ester - Wikipedia [en.wikipedia.org]
- 2. Advantage of the ether linkage between the positive charge and the cholesteryl skeleton in cholesterol-based amphiphiles as vectors for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHOLESTERYL ETHYL ETHER [chembk.com]
- 5. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. NMR spectroscopic identification of cholesterol esters, plasmalogen and phenolic glycolipids as fingerprint markers of human intracranial tuberculomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mriquestions.com [mriquestions.com]
- 12. Cholesterol methyl ether | C28H48O | CID 262105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lipotype.com [lipotype.com]
- 14. Frontiers | From Inert Storage to Biological Activity—In Search of Identity for Oxidized Cholesteryl Esters [frontiersin.org]
- 15. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 16. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Cholesteryl Isoamyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on cholesteryl isoamyl ether is limited in publicly available literature. This guide is a compilation of preliminary information and inferred applications based on the well-documented properties of similar cholesteryl ethers and esters. The experimental protocols provided are generalized templates that should be adapted and optimized for specific research purposes.
Introduction
Cholesteryl ethers are derivatives of cholesterol where the hydroxyl group is replaced by an ether linkage to an alkyl chain. These compounds, including the subject of this guide, this compound, are of significant interest due to their unique physicochemical properties. Their structural similarity to cholesteryl esters, which are crucial in biological systems for cholesterol transport and storage, makes them valuable tools in biomedical research.[1][2] Furthermore, the chirality and rigid steroidal core of the cholesterol moiety often impart liquid crystalline properties to its derivatives.[2][3]
This technical guide provides an overview of the potential applications of this compound, drawing parallels from existing research on other cholesteryl ethers. It covers proposed synthesis methods, potential applications in drug delivery and liquid crystals, and detailed, albeit hypothetical, experimental protocols for their investigation.
Synthesis of this compound
While specific synthesis routes for this compound are not widely published, a probable and effective method is the alcoholysis of cholesterol p-toluenesulfonate. This method has been proven superior for the synthesis of various cholesteryl alkyl ethers, particularly for preparing long-chain unsaturated alkyl ethers.[1] An alternative approach involves the etherification of sodium or potassium cholesterylate with an appropriate isoamyl halide or methanesulfonate.[1][4]
A generalized protocol for the synthesis via alcoholysis of cholesterol p-toluenesulfonate is presented below.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Potential Applications
Based on the known applications of other cholesteryl ethers and esters, this compound is a promising candidate for applications in drug delivery and as a component in liquid crystal formulations.
Drug Delivery Systems
Cholesterol and its derivatives are extensively used in the formulation of drug delivery systems such as nanoparticles, liposomes, and micelles.[5][6] The inclusion of cholesteryl moieties can enhance the stability of these carriers, improve biocompatibility, and facilitate cellular uptake.[6] this compound, with its lipophilic nature, could be incorporated into lipid-based nanoparticles to encapsulate and deliver hydrophobic drugs.
Table 1: Hypothetical Formulation Parameters for this compound Nanoparticles
| Parameter | Proposed Range/Value | Rationale |
| Composition | ||
| This compound | 5-20% (w/w) | As a core lipid component to enhance drug loading and stability. |
| Phospholipid (e.g., DSPC) | 40-60% (w/w) | Primary structural component of the nanoparticle. |
| PEG-lipid (e.g., DSPE-PEG) | 1-5% (w/w) | To provide a hydrophilic shell, increase circulation time, and prevent aggregation. |
| Drug (e.g., Paclitaxel) | 1-10% (w/w) | The therapeutic agent to be encapsulated. |
| Physical Properties | ||
| Particle Size (DLS) | 80-150 nm | Optimal size for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution, which is desirable for consistent in vivo performance. |
| Zeta Potential | -10 to -30 mV | A negative surface charge helps to prevent aggregation and opsonization. |
| Drug Loading | ||
| Encapsulation Efficiency | > 80% | A high percentage of the drug is successfully encapsulated within the nanoparticles. |
| Drug Loading Capacity | 5-15% | The weight percentage of the drug relative to the total weight of the nanoparticle. |
Liquid Crystals
Cholesteryl derivatives are well-known for forming cholesteric (chiral nematic) liquid crystal phases.[3][7] These materials exhibit unique optical properties, such as selective reflection of light, which makes them useful in applications like temperature sensors, optical filters, and flexible displays.[8][9] The isoamyl chain in this compound would influence the molecular packing and, consequently, the phase transition temperatures and the pitch of the cholesteric helix.
Table 2: Predicted Phase Transition Temperatures for this compound
| Transition | Predicted Temperature Range (°C) | Analytical Technique |
| Crystal to Smectic | 60-80 | Differential Scanning Calorimetry (DSC), Polarized Light Microscopy (PLM) |
| Smectic to Cholesteric | 80-95 | DSC, PLM |
| Cholesteric to Isotropic | 95-110 | DSC, PLM |
(Note: These are hypothetical values and would need to be determined experimentally.)
Experimental Protocols
The following sections detail hypothetical experimental protocols for the synthesis, characterization, and evaluation of this compound for the proposed applications.
Synthesis and Characterization of this compound
Objective: To synthesize this compound and confirm its structure and purity.
Materials: Cholesterol, p-toluenesulfonyl chloride, pyridine, isoamyl alcohol, toluene, silica (B1680970) gel for column chromatography, and appropriate solvents for recrystallization.
Protocol:
-
Tosylation of Cholesterol: Dissolve cholesterol in pyridine and cool to 0°C. Add p-toluenesulfonyl chloride portion-wise while stirring. Allow the reaction to proceed overnight at room temperature.
-
Isolation of Cholesteryl Tosylate: Pour the reaction mixture into ice-water and extract the product with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Etherification: Dissolve the crude cholesteryl tosylate and an excess of isoamyl alcohol in toluene. Heat the mixture at 80°C for 24-48 hours.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
-
Characterization: Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess the purity by high-performance liquid chromatography (HPLC).
Formulation and Characterization of this compound Nanoparticles
Objective: To formulate and characterize lipid-based nanoparticles incorporating this compound for drug delivery.
Materials: this compound, a phospholipid (e.g., DSPC), a PEGylated lipid (e.g., DSPE-PEG2000), a model hydrophobic drug (e.g., paclitaxel), chloroform (B151607), and a suitable aqueous buffer (e.g., PBS).
Protocol:
-
Lipid Film Hydration: Dissolve this compound, DSPC, DSPE-PEG2000, and paclitaxel (B517696) in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with PBS buffer by rotating the flask at a temperature above the lipid transition temperature.
-
Sonication/Extrusion: Subject the resulting suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form nanoparticles of a uniform size.
-
Characterization:
-
Particle Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Separate the unencapsulated drug from the nanoparticles by ultracentrifugation or size exclusion chromatography. Quantify the amount of encapsulated drug using HPLC.
-
Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM) or cryo-TEM.
-
Caption: Nanoparticle formulation and characterization workflow.
Investigation of Liquid Crystalline Properties
Objective: To determine the liquid crystalline phases and transition temperatures of this compound.
Materials: Purified this compound.
Protocol:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (2-5 mg) of this compound into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify endothermic and exothermic transitions corresponding to phase changes.
-
Cool the sample at the same rate to observe transitions upon cooling.
-
-
Polarized Light Microscopy (PLM):
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarized light microscope as the temperature is increased and decreased.
-
Identify different liquid crystal phases by their characteristic textures (e.g., focal conic texture for smectic phases, fingerprint texture for cholesteric phases).
-
Proposed Mechanism of Action in Drug Delivery
When formulated into nanoparticles, this compound would likely contribute to the stability of the lipid core. Upon intravenous administration, these nanoparticles would circulate in the bloodstream and preferentially accumulate in tumor tissues through the EPR effect. The nanoparticles would then be taken up by cancer cells via endocytosis. Inside the cell, the nanoparticles would release the encapsulated drug, which can then exert its cytotoxic effects.
Caption: Proposed mechanism of action for drug delivery.
Conclusion
While direct experimental data on this compound is scarce, its structural similarity to other well-studied cholesteryl ethers and esters suggests significant potential in the fields of drug delivery and material science. As a component of lipid-based nanoparticles, it may enhance the delivery of hydrophobic drugs. Its cholesterol moiety strongly indicates that it will exhibit liquid crystalline properties, making it a candidate for advanced optical materials. The experimental protocols and theoretical frameworks provided in this guide offer a starting point for researchers to explore the applications of this promising, yet understudied, compound. Further empirical investigation is necessary to fully elucidate its properties and validate its potential in these applications.
References
- 1. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 4. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. chymist.com [chymist.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Purification of Cholesteryl Isoamyl Ether by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl isoamyl ether is a cholesterol derivative with applications in various fields, including the formation of liquid crystals and as a component in drug delivery systems. The purity of this compound is critical for its performance and for ensuring reproducible results in research and development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at different temperatures. This document provides a detailed protocol for the purification of this compound by recrystallization, including a general procedure and guidelines for solvent selection and optimization.
Principles of Recrystallization
The purification of this compound by recrystallization is based on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the crude this compound at an elevated temperature but will have low solubility for it at cooler temperatures. Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent. This differential solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the solvent.
Materials and Equipment
3.1. Reagents:
-
Crude this compound
-
Recrystallization Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane, Acetone)
-
Deionized Water
3.2. Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
4.1. Solvent Screening Protocol
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube. Potential solvents include ethanol, isopropanol, ethyl acetate, and hexane.
-
Observe the solubility at room temperature. An ideal solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath and observe the solubility. A good solvent will dissolve the compound completely at an elevated temperature.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization.
-
If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be tested. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool to induce crystallization.
4.2. General Recrystallization Procedure (Single Solvent)
This protocol is a general guideline and should be optimized based on the results of the solvent screening. Ethanol is often a good starting point for the recrystallization of cholesteryl esters.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) to the flask, just enough to cover the solid.
-
Place the flask on a hot plate with stirring and gently heat the solvent to its boiling point.
-
Gradually add more hot solvent in small portions until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter paper.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator.
-
4.3. Data Presentation
All quantitative data should be recorded and summarized for easy comparison and reproducibility.
| Parameter | Value/Range | Units | Notes |
| Starting Material | |||
| Mass of Crude Material | g | ||
| Initial Purity (if known) | % | e.g., by HPLC, GC, or melting point range | |
| Recrystallization Conditions | |||
| Solvent(s) Used | e.g., Ethanol, or Ethyl Acetate/Hexane | ||
| Solvent Volume | mL | ||
| Dissolution Temperature | °C | ||
| Crystallization Temperature | °C | e.g., Room temperature followed by 0-4 °C | |
| Results | |||
| Mass of Pure Crystals | g | ||
| Recovery Yield | % | (Mass of Pure Crystals / Mass of Crude Material) x 100 | |
| Final Purity (if measured) | % | e.g., by HPLC, GC, or melting point range | |
| Melting Point | °C | A sharp melting point range indicates high purity | |
| Appearance | e.g., White crystalline solid |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound.
Logical Relationship for Solvent Selection
Caption: Criteria for selecting an ideal recrystallization solvent.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Oiling out occurs | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling solvent.- Re-heat the solution and add a small amount of additional solvent before cooling again slowly.- Use a larger volume of solvent. |
| Low recovery yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling in the ice bath. |
| Poor purity of crystals | - Cooling was too rapid.- Inefficient washing of crystals. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the crystals are washed with ice-cold solvent. |
Characterization of Cholesteryl Isoamyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the essential analytical techniques for the comprehensive characterization of cholesteryl isoamyl ether, a cholesterol derivative with potential applications in drug delivery and materials science. The following sections outline the fundamental principles and provide detailed experimental protocols for spectroscopic, thermal, and microscopic analyses.
Introduction
This compound ((3β)-3-(isopentyloxy)cholest-5-ene) is a synthetic derivative of cholesterol where the hydroxyl group at the C3 position is replaced by an isoamyl ether linkage. This modification significantly alters the molecule's polarity and packing behavior, often leading to the formation of liquid crystalline phases.[1] A thorough characterization is crucial to understand its physicochemical properties, purity, and stability, which are critical parameters for its application in research and development.
The primary techniques for characterizing this compound and similar cholesteryl derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy to identify functional groups, Mass Spectrometry (MS) for molecular weight confirmation, Differential Scanning Calorimetry (DSC) to determine thermal transitions and liquid crystalline phases, and Polarizing Optical Microscopy (POM) for the visual identification of these mesophases.[2][3]
Spectroscopic Characterization
Spectroscopic methods are fundamental for confirming the chemical identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.
Expected ¹H NMR Spectral Data (Illustrative)
Due to the lack of specific literature data for this compound, the following table presents expected chemical shifts based on the analysis of cholesterol and related ethers.[4][5][6]
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| C3-H (axial) | ~3.2 - 3.5 | m |
| C6-H (vinylic) | ~5.3 - 5.4 | d |
| O-CH₂ (ether) | ~3.4 - 3.6 | t |
| Isoamyl CH₂ | ~1.5 - 1.7 | m |
| Isoamyl CH | ~1.7 - 1.9 | m |
| Isoamyl CH₃ | ~0.8 - 0.9 | d |
| Steroid backbone CH, CH₂ | ~0.8 - 2.5 | m |
| Steroid CH₃ (C18, C19) | ~0.6 - 1.1 | s |
| Steroid side chain CH₃ | ~0.8 - 1.0 | d, s |
Expected ¹³C NMR Spectral Data (Illustrative)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C3 | ~78 - 82 |
| C5 | ~140 - 142 |
| C6 | ~120 - 122 |
| O-CH₂ (ether) | ~65 - 70 |
| Isoamyl carbons | ~20 - 40 |
| Steroid backbone carbons | ~10 - 60 |
| Steroid side chain carbons | ~10 - 40 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Set the relaxation delay to at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
Use a spectral width of approximately 220 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes include C-H, C=C, and C-O stretching.
Expected FTIR Absorption Bands (Illustrative)
The following table is based on characteristic infrared absorption frequencies for cholesterol and ethers.[6][7][8]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (sp³ aliphatic) | 2850 - 3000 | Stretching vibrations of methyl and methylene (B1212753) groups. |
| C=C (alkene) | ~1670 | Stretching vibration of the double bond in the cholesterol ring. |
| C-O (ether) | 1050 - 1150 | Stretching vibration of the ether linkage.[6] |
| C-H (bending) | 1370 - 1470 | Bending vibrations of methyl and methylene groups. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. For this compound (C₃₂H₅₆O), the expected exact mass is 456.4331 g/mol .
Expected Mass Spectrum Data
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): m/z ≈ 456.8
-
Key Fragmentation Peaks: A prominent fragment is often observed at m/z 369, corresponding to the loss of the isoamyl ether group and a proton from the cholesterol backbone.[9]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or chloroform) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is suitable.[10]
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe the characteristic fragmentation pattern.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the measured mass-to-charge ratio with the theoretical value.
Thermal and Microscopic Characterization
The thermal and optical properties, particularly the liquid crystalline behavior, are defining characteristics of many cholesteryl derivatives.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as melting and liquid crystal transitions.[11][12]
Expected Thermal Transitions (Illustrative)
Cholesteryl ethers are known to exhibit liquid crystalline phases, though their transition temperatures are generally lower than those of the corresponding esters.[13] The following is a hypothetical thermogram for this compound.
| Transition | Temperature Range (°C) | Enthalpy Change (ΔH) |
| Crystal to Cholesteric | 70 - 80 | Endothermic |
| Cholesteric to Isotropic Liquid | 85 - 95 | Endothermic |
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
It is common to perform a heating-cooling-heating cycle to observe the thermal history and ensure reproducibility of the transitions.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of each transition.
Polarizing Optical Microscopy (POM)
POM is a crucial technique for visualizing and identifying the type of liquid crystalline mesophases based on their unique optical textures.[3]
Expected Observations
-
Cholesteric Phase: Typically exhibits a "fingerprint" or "oily streak" texture.[12]
-
Smectic Phase: May show focal conic or fan-like textures.
-
Isotropic Liquid: Appears dark under crossed polarizers as it does not rotate the plane of polarized light.
Experimental Protocol: POM
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip.
-
Instrumentation: Use a polarizing microscope equipped with a hot stage for temperature control.
-
Observation:
-
Place the slide on the hot stage.
-
Heat the sample above its clearing point (isotropic liquid phase) and then cool it slowly (e.g., 1-2 °C/min).
-
Observe the sample through the eyepiece with crossed polarizers as it cools.
-
Different liquid crystalline phases will appear as bright, birefringent textures against a dark background.
-
Capture images of the characteristic textures at different temperatures.
-
Visualizations
The following diagrams illustrate the general workflow for the characterization of this compound and the relationship between molecular structure and the formation of a cholesteric liquid crystal phase.
Caption: Workflow for the characterization of this compound.
Caption: Formation of a cholesteric phase from molecular properties.
References
- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. tetratek.com.tr [tetratek.com.tr]
- 5. Cholesterol(57-88-5) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cholesterol(57-88-5) IR Spectrum [chemicalbook.com]
- 8. Cholesterol [webbook.nist.gov]
- 9. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of plant sterol and stanol esters in cholesterol-lowering spreads and beverages using high-performance liquid chromatography-atmospheric pressure chemical ionization-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Cholesteryl Isoamyl Ether in Liquid Crystal Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteric liquid crystals, derived from cholesterol and its analogues, are renowned for their unique optical properties, particularly their ability to selectively reflect light of specific wavelengths, resulting in vibrant color displays. This behavior is highly sensitive to temperature, making them invaluable materials for applications such as thermometers, sensors, and optical devices. While cholesteryl esters like benzoate, oleyl carbonate, and pelargonate are commonly used, the exploration of cholesteryl ethers, such as cholesteryl isoamyl ether, opens avenues for formulating liquid crystal mixtures with novel properties, especially for low-temperature applications.
These application notes provide a comprehensive overview of the anticipated role of this compound in liquid crystal mixtures and detail the protocols for the preparation and characterization of such materials. Due to limited direct experimental data on this compound in existing literature, this document leverages findings from related cholesteryl alkyl ethers to infer its potential behavior and guide researchers in its application.
Principle of Cholesteric Liquid Crystals
Cholesteric liquid crystals possess a helical structure where the orientation of the elongated molecules twists periodically. The pitch of this helix dictates the wavelength of light that is reflected. As the temperature changes, the pitch of the helix can change, leading to a corresponding shift in the reflected color. By mixing different cholesteryl derivatives, the temperature range of this color play can be precisely controlled.
Potential Role of this compound
Based on studies of other cholesteryl alkyl ethers, it is anticipated that this compound will exhibit liquid crystalline phases at significantly lower temperatures compared to its ester counterparts of similar chain length. This property makes it a valuable component for creating thermochromic mixtures that operate at or below room temperature, which can be particularly useful in medical and biological applications. The isoamyl group, with its branched structure, may also influence the helical twisting power and the stability of the mesophases.
Quantitative Data on Cholesteryl Derivative Mixtures
The following tables summarize quantitative data for common cholesteryl ester mixtures to provide a baseline for formulating new mixtures that could include this compound. It is important to note that the precise properties of mixtures containing this compound will need to be determined experimentally.
Table 1: Composition and Thermochromic Range of Cholesteryl Ester Mixtures
| Cholesteryl Oleyl Carbonate (wt%) | Cholesteryl Pelargonate (wt%) | Cholesteryl Benzoate (wt%) | Temperature Range for Color Play (°C) |
| 65 | 25 | 10 | 17 - 23 |
| 70 | 10 | 20 | 20 - 25 |
| 45 | 45 | 10 | 26.5 - 30.5 |
| 43 | 47 | 10 | 29 - 32 |
| 44 | 46 | 10 | 30 - 33 |
| 42 | 48 | 10 | 31 - 34 |
| 40 | 50 | 10 | 32 - 35 |
| 38 | 52 | 10 | 33 - 36 |
| 36 | 54 | 10 | 34 - 37 |
| 34 | 56 | 10 | 35 - 38 |
| 32 | 58 | 10 | 36 - 39 |
| 30 | 60 | 10 | 37 - 40 |
Data compiled from various sources on cholesteryl ester mixtures.
Table 2: Phase Transition Temperatures of Selected Cholesteryl Derivatives
| Compound | Crystal to Cholesteric Transition (°C) | Cholesteric to Isotropic Transition (°C) |
| Cholesteryl Pelargonate | 80 | 92.5 |
| Cholesteryl Butyrate | 94 | 105.5 |
| Cholesteryl Benzoate | 145 | 179 |
Experimental Protocols
Protocol 1: Preparation of a Cholesteryl Liquid Crystal Mixture
This protocol describes the general method for preparing a thermochromic liquid crystal mixture.
Materials:
-
This compound (or other cholesteryl derivatives)
-
Other cholesteryl esters (e.g., cholesteryl oleyl carbonate, cholesteryl pelargonate, cholesteryl benzoate)
-
Glass vials with caps
-
Digital balance (accurate to 0.001 g)
-
Heating source (hot plate, oven, or heat gun)
-
Spatula
Procedure:
-
Weighing: Accurately weigh the desired amounts of each cholesteryl derivative directly into a clean, dry glass vial.
-
Melting: Gently heat the vial to melt the solid components. A hot plate set to a low temperature or a heat gun can be used. The melting should be done slowly to avoid decomposition.[1]
-
Mixing: Once all components are in a molten state, gently swirl the vial to ensure a homogenous mixture.
-
Cooling: Allow the mixture to cool to room temperature. The liquid crystal properties will become apparent as it cools through its mesophase.
-
Storage: Store the vial tightly capped to protect the mixture from atmospheric contaminants.
Protocol 2: Characterization of Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)
DSC is a standard technique to determine the temperatures at which phase transitions occur.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal mixture into an aluminum DSC pan.
-
Sealing: Seal the pan using a crimper to prevent any loss of sample during heating.
-
DSC Measurement:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected isotropic transition.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
-
Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.
Protocol 3: Determination of Helical Pitch using Polarized Optical Microscopy (POM)
The helical pitch of a cholesteric liquid crystal can be determined by observing the texture in a wedge-shaped cell (Cano-Grandjean method).
Equipment:
-
Polarizing Optical Microscope (POM) with a calibrated eyepiece reticle
-
Wedge-shaped liquid crystal cell (or can be prepared using two microscope slides and a spacer)
-
Hot stage for temperature control
Procedure:
-
Cell Filling: Introduce the liquid crystal mixture into the wedge cell in its isotropic phase (by heating) and then cool it slowly into the cholesteric phase.
-
Microscopic Observation: Place the cell on the hot stage of the POM and observe the texture between crossed polarizers. A series of parallel lines (disclination lines) will be visible.
-
Measurement: The distance (L) between the disclination lines is measured using the calibrated eyepiece.
-
Calculation: The pitch (P) can be calculated using the formula: P = 2 * L * tan(α), where α is the wedge angle of the cell.
Visualizations
Caption: Workflow for the preparation and characterization of cholesteryl liquid crystal mixtures.
Caption: Relationship between mixture components and the resulting physical properties.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Work in a well-ventilated area or a fume hood, especially when heating the cholesteryl derivatives.
-
Avoid inhaling the solid powders or fumes.
-
Dispose of all chemical waste according to your institution's guidelines.
Conclusion
The inclusion of this compound in liquid crystal formulations presents an exciting opportunity to develop novel thermochromic materials with customized properties for low-temperature applications. While direct experimental data for this specific compound is sparse, the established principles of cholesteric liquid crystal mixtures and the behavior of related cholesteryl ethers provide a solid foundation for its investigation. The protocols outlined in this document offer a systematic approach to the preparation and characterization of these advanced materials, enabling researchers to explore their full potential in various scientific and technological fields, including drug delivery systems where temperature sensitivity can be a critical factor.
References
Application Notes and Protocols: Formulation of Cholesteryl Isoamyl Ether-Based Thermochromic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of thermochromic liquid crystal materials based on cholesteryl isoamyl ether. The following sections detail the synthesis of this compound, the formulation of thermochromic mixtures, and the characterization of their properties.
Introduction to this compound-Based Thermochromic Materials
Cholesteric liquid crystals, a class of materials derived from cholesterol and other chiral molecules, exhibit unique optical properties, most notably their ability to selectively reflect light of specific wavelengths. This property is highly sensitive to temperature, resulting in a visible color change, a phenomenon known as thermochromism. This compound, a derivative of cholesterol, is a valuable component in the formulation of such materials. By carefully blending this compound with other cholesteryl esters and carbonates, it is possible to create thermochromic mixtures with tailored temperature-dependent color responses. These materials have found applications in a wide range of fields, including temperature sensing, medical diagnostics, and smart coatings.
The thermochromic effect in these materials arises from the helical superstructure of the cholesteric phase. As the temperature changes, the pitch of this helical structure is altered, leading to a shift in the wavelength of the reflected light. This allows for the creation of materials that can visually indicate temperature changes across a specific range.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. A robust method involves the preparation of a cholesterol tosylate intermediate, which is then reacted with isoamyl alcohol to yield the desired ether.
Experimental Protocol: Synthesis of Cholesteryl p-Toluenesulfonate (Cholesterol Tosylate)
This protocol outlines the synthesis of the key intermediate, cholesteryl p-toluenesulfonate.
Materials:
-
Cholesterol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Distilled water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve cholesterol in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane to the cooled cholesterol solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Filter the crude product and wash it thoroughly with cold water and then with cold methanol to remove unreacted starting materials and byproducts.
-
Recrystallize the crude cholesteryl p-toluenesulfonate from a suitable solvent system (e.g., acetone/water) to obtain a purified product.
-
Dry the purified crystals under vacuum.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from the tosylate intermediate.[1][2]
Materials:
-
Cholesteryl p-toluenesulfonate
-
Isoamyl alcohol
-
Anhydrous toluene (B28343)
-
Sodium hydride (NaH) or another suitable base
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, add isoamyl alcohol to a suspension of sodium hydride in anhydrous toluene under a nitrogen atmosphere to form the sodium isoamyloxide.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add the purified cholesteryl p-toluenesulfonate to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100°C) and maintain for 4-8 hours.[2]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of ethanol (B145695) followed by water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Formulation of Thermochromic Liquid Crystal Mixtures
The thermochromic properties of a liquid crystal material are highly dependent on its composition. By mixing this compound with other cholesteryl derivatives, the temperature range and color play of the thermochromic effect can be precisely controlled.
General Experimental Protocol for Formulation
This protocol describes a general method for preparing thermochromic mixtures.
Materials:
-
This compound
-
Other cholesteryl derivatives (e.g., cholesteryl oleyl carbonate, cholesteryl benzoate, cholesteryl nonanoate)[3][4]
-
Glass vials with screw caps
-
Heating block or hot plate with a water bath
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the desired amounts of this compound and other cholesteryl derivatives into a clean glass vial.
-
Securely cap the vial.
-
Heat the vial in a heating block or water bath to a temperature above the clearing point of all components (typically 80-100°C) to ensure complete melting.
-
Once all components are in the isotropic liquid state, thoroughly mix the molten components using a vortex mixer or by sonication for several minutes to ensure a homogeneous mixture.
-
Allow the mixture to cool slowly to room temperature. The thermochromic properties can now be observed.
-
Store the formulated mixture in a tightly sealed vial, protected from light.
Example Formulations and Thermochromic Properties
| Formulation ID | Component A | Wt% A | Component B | Wt% B | Component C | Wt% C | Red Start (°C) | Blue Start (°C) |
| TLC-1 | Cholesteryl Oleyl Carbonate | 50 | Cholesteryl Pelargonate | 40 | Cholesteryl Benzoate | 10 | ~25 | ~30 |
| TLC-2 | Cholesteryl Oleyl Carbonate | 60 | Cholesteryl Pelargonate | 30 | Cholesteryl Benzoate | 10 | ~30 | ~35 |
| TLC-3 | Cholesteryl Oleyl Carbonate | 45 | Cholesteryl Nonanoate | 45 | Cholesteryl Acetate | 10 | ~35 | ~40 |
| TLC-4 | Cholesteryl Oleyl Carbonate | 55 | Cholesteryl Benzoate | 35 | Cholesteryl Chloride | 10 | ~40 | ~45 |
Note: The thermochromic properties in the table are illustrative and can be influenced by the purity of the components and the specific experimental conditions.
Characterization of Thermochromic Materials
To evaluate the properties of the formulated thermochromic materials, several characterization techniques are employed.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperatures of the liquid crystal mixtures, including the transition from the crystalline solid to the cholesteric phase and from the cholesteric phase to the isotropic liquid phase (clearing point).
Experimental Protocol:
-
Accurately weigh a small sample (2-5 mg) of the thermochromic mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the clearing point.
-
Cool the sample at the same controlled rate back to a temperature below the solid-to-liquid crystal transition.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Analyze the resulting thermogram to identify the temperatures of phase transitions, which appear as endothermic or exothermic peaks.
Polarized Optical Microscopy (POM)
POM is a crucial technique for visualizing the liquid crystalline textures and observing the color change as a function of temperature.
Experimental Protocol:
-
Place a small amount of the thermochromic mixture on a clean microscope slide.
-
Place a coverslip over the sample and gently press to create a thin film.
-
Place the slide on a hot stage attached to the polarized light microscope.
-
Observe the sample through crossed polarizers as the temperature is varied using the hot stage.
-
Record the characteristic textures of the cholesteric phase and the color changes that occur as the temperature is increased and decreased.
Applications
Thermochromic materials based on this compound and other derivatives have a wide array of potential applications, including:
-
Temperature Sensors: For non-contact temperature measurement and thermal mapping of surfaces in electronics and engineering.
-
Medical Diagnostics: As disposable thermometers and in devices for monitoring skin temperature.
-
Smart Coatings and Inks: For applications in packaging, security printing, and textiles that respond to temperature changes.
-
Drug Delivery: The temperature-sensitive phase transitions could potentially be exploited for controlled release of encapsulated drugs.
By following the protocols outlined in these application notes, researchers and professionals can successfully synthesize this compound and formulate novel thermochromic materials with properties tailored to their specific applications.
References
- 1. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2021046004A1 - Thermochromic liquid crystal inks and coatings - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application of Cholesteryl Isoamyl Ether in Drug Delivery Systems: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential use of cholesteryl isoamyl ether in drug delivery systems. Due to the limited specific research on this compound for this application, the following information is synthesized from studies on cholesterol and other cholesteryl derivatives, such as esters and ethers, in drug delivery contexts. These protocols and notes are intended to serve as a foundational guide for researchers exploring its utility in formulations like liposomes and solid lipid nanoparticles (SLNs).
Application Notes
This compound is a derivative of cholesterol, a crucial component in animal cell membranes.[1][2] In drug delivery, cholesterol and its derivatives are widely used to enhance the stability, rigidity, and in vivo circulation time of nanocarriers.[3] The ether linkage in cholesteryl ethers is generally more stable to hydrolysis than the ester linkage found in cholesteryl esters, which could offer advantages in certain biological environments.[4][5][6]
Potential Advantages of this compound in Drug Delivery:
-
Enhanced Stability: The ether bond is resistant to enzymatic cleavage by esterases, potentially leading to more stable nanoparticles and preventing premature drug release.[4][5][6]
-
Improved Lipophilicity: The isoamyl group increases the hydrophobicity of the cholesterol molecule, which may enhance its interaction with lipid bilayers and improve the encapsulation of lipophilic drugs.
-
Modulation of Membrane Fluidity: Similar to cholesterol, this compound is expected to modulate the fluidity of lipid bilayers in liposomes and lipid nanoparticles, influencing their permeability and drug retention properties.[7]
-
Biocompatibility: As a derivative of a natural and ubiquitous molecule, this compound is anticipated to have good biocompatibility.[1]
Potential Applications:
-
Liposomes: Can be incorporated into the lipid bilayer of liposomes to increase stability and control the release of encapsulated drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Can be used as a lipid component in the formulation of SLNs and NLCs for the delivery of poorly water-soluble drugs.[8][9]
-
Gene Delivery: Cationic lipids based on cholesterol derivatives have been successfully used for gene delivery; this compound could potentially be functionalized for this purpose.[8]
Physicochemical Properties and Data
A summary of the available physicochemical data for this compound is presented below. Researchers should verify these properties for their specific supply of the compound.
| Property | Value | Reference |
| Linear Formula | C₃₂H₅₆O | |
| Molecular Weight | 456.80 g/mol | [10] |
| Predicted Boiling Point | 516.6 ± 29.0 °C | [11] |
| Predicted Density | 0.94 ± 0.1 g/cm³ | [11] |
| Solubility | Insoluble in water; soluble in organic solvents like diethyl ether and chloroform. | [12][13] |
| Storage Temperature | -20°C | [11] |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the use of this compound in drug delivery research.
Protocol 1: Synthesis of this compound
This protocol is based on a general method for the synthesis of cholesteryl alkyl ethers.[14][15]
Materials:
-
Cholesterol
-
p-Toluenesulfonyl chloride (TsCl)
-
Isoamyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous toluene
-
Anhydrous dimethylformamide (DMF)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of Cholesteryl Tosylate:
-
Dissolve cholesterol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-cold water and extract the product with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain crude cholesteryl tosylate.
-
-
Synthesis of this compound:
-
Prepare sodium isoamyl oxide by reacting isoamyl alcohol with sodium hydride in anhydrous toluene.
-
Dissolve the crude cholesteryl tosylate in anhydrous DMF.
-
Add the solution of sodium isoamyl oxide to the cholesteryl tosylate solution.
-
Heat the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with hexane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization:
-
Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) Incorporating this compound
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
This compound
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Drug to be encapsulated
-
Phosphate buffered saline (PBS) or deionized water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid and this compound together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the lipophilic drug in the molten lipid mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in PBS or deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Subject the coarse emulsion to high-power probe ultrasonication for 5-15 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
Remove any unencapsulated drug and excess surfactant by dialysis or centrifugation.
-
Protocol 3: Characterization of this compound-Containing Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Velocimetry for zeta potential.
-
Procedure: Dilute the nanoparticle suspension with deionized water and analyze using a suitable instrument (e.g., Malvern Zetasizer).
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: Indirect method by quantifying the amount of free drug in the supernatant after centrifugation.
-
Procedure:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
3. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: Prepare a sample by placing a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, air-dry, and visualize under the microscope.
4. In Vitro Drug Release:
-
Method: Dialysis bag method.
-
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the withdrawn samples.
-
Quantitative Data Summary
The following tables summarize the general effects of cholesterol on the properties of lipid-based nanoparticles, which can be used as a starting point for experiments with this compound.
Table 1: Effect of Cholesterol Content on Liposome Properties
| Cholesterol Molar Ratio (%) | Average Particle Size (nm) | Encapsulation Efficiency (%) | Stability | Reference |
| 0 | ~30 | ~88 | Less stable over time | [7] |
| 10 | ~40 | ~85 | Moderately stable | [7] |
| 20 | ~52 | ~72 | Most stable over 1 month | [7] |
| 30 (Lipid:Cholesterol 70:30) | Varies with lipid | Varies with drug | Often reported as the most stable ratio | [16] |
Table 2: Characterization of Cholesterol-Rich Nanoemulsions (LDE)
| Formulation | Average Particle Diameter (nm) | Stability over 3 months | Reference |
| LDE (control) | ~32 | Stable | [17] |
| LDE-paclitaxel | ~31 | Stable | [17] |
| LDE-methotrexate | ~35 | Stable | [17] |
| LDE-etoposide | ~36 | Stable | [17] |
Hypothetical Role in Lipid Bilayers
The inclusion of this compound in a lipid bilayer is hypothesized to mimic the function of cholesterol, where the rigid sterol ring intercalates between phospholipid acyl chains, and the isoamyl ether chain aligns with the hydrophobic core.
Safety Considerations
-
There is no specific safety data available for this compound.
-
Cholesterol itself is generally considered safe and is a natural component of the body.[18]
-
Researchers should handle this compound with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
A comprehensive safety assessment, including cytotoxicity studies, should be conducted for any new formulation containing this compound.
Disclaimer: This document is intended for informational purposes for research and development. The protocols are generalized and should be optimized for specific applications. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological stability of [3H]cholesteryl oleyl ether in cultured fibroblasts and intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Improved synthesis and characterization of cholesteryl oleate-loaded cationic solid lipid nanoparticles with high transfection efficiency for gene therapy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved synthesis and characterization of cholesteryl oleate-loaded cationic solid lipid nanoparticles with high transfection efficiency for gene therapy applications - CD Bioparticles [cd-bioparticles.net]
- 10. chemscene.com [chemscene.com]
- 11. This compound CAS#: 74996-30-8 [m.chemicalbook.com]
- 12. 异戊醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, preformulation and liposomal formulation of cholesteryl carborane esters with various fatty chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural characterization of cholesterol-rich nanoemulsion (LDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
Application Notes and Protocols for the Preparation of Cholesteryl Isoamyl Ether Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of cholesteryl isoamyl ether nanoparticles. This document is intended to guide researchers in the development of novel drug delivery systems leveraging the unique properties of cholesteryl ethers.
Introduction
Cholesteryl esters, such as this compound, are attractive materials for nanoparticle-based drug delivery systems due to their biocompatibility and ability to encapsulate hydrophobic therapeutic agents.[1][2] These nanoparticles can be engineered to improve drug solubility, prolong circulation time, and facilitate targeted delivery to specific tissues.[1][3] Common methods for preparing polymeric and lipid-based nanoparticles, such as emulsion solvent evaporation and nanoprecipitation, can be adapted for the formulation of this compound nanoparticles.[4][5][6]
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of cholesteryl ester-based nanoparticles. Note that the values presented here are illustrative and will vary depending on the specific formulation parameters.
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Method | Typical Value Range |
| Mean Particle Size (nm) | Dynamic Light Scattering (DLS) | 150 - 300 |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.1 - 0.3 |
| Zeta Potential (mV) | Laser Doppler Velocimetry | -15 to +15 |
| Drug Loading Capacity (%) | Spectrophotometry / Chromatography | 5 - 15 |
| Encapsulation Efficiency (%) | Spectrophotometry / Chromatography | 70 - 95 |
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 1 | 5 - 10 | 10 - 20 |
| 4 | 15 - 25 | 30 - 45 |
| 8 | 30 - 45 | 50 - 70 |
| 12 | 40 - 60 | 65 - 85 |
| 24 | 55 - 75 | 80 - 95 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles by Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within a this compound matrix.[5][7][8][9]
Materials:
-
This compound
-
Drug to be encapsulated
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
Equipment:
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the hydrophobic drug in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) or sonicating to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the dichloromethane.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Repeat this step 2-3 times.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered sample.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
Nanoprecipitation is a rapid and simple method for preparing nanoparticles, also known as the solvent displacement method.[4][6][10]
Materials:
-
This compound
-
Drug to be encapsulated
-
Acetone or other water-miscible organic solvent
-
Deionized water
-
Surfactant (e.g., Pluronic F68) (optional)
Equipment:
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the drug in a water-miscible organic solvent like acetone.
-
Aqueous Phase Preparation: Prepare the aqueous phase, which is typically deionized water. A surfactant can be added to the aqueous phase to improve nanoparticle stability.[11]
-
Nanoprecipitation: Add the organic phase dropwise into the vigorously stirring aqueous phase. The rapid solvent diffusion leads to the precipitation of this compound as nanoparticles.
-
Solvent Evaporation: Stir the suspension at room temperature or use a rotary evaporator to remove the organic solvent.
-
Nanoparticle Collection and Purification: The nanoparticles can be purified by centrifugation and washing, similar to the emulsion solvent evaporation method, followed by lyophilization.
Mandatory Visualizations
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for preparing this compound nanoparticles.
Characterization and Application Pathway
Caption: Logical flow from synthesis to application of nanoparticles.
References
- 1. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles as Drug Delivery Systems for the Targeted Treatment of Atherosclerosis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single Emulsion-Solvent Evaporation Technique and Modifications f...: Ingenta Connect [ingentaconnect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Emulsion solvent evaporation: Significance and symbolism [wisdomlib.org]
- 10. Synthetic polymeric nanoparticles by nanoprecipitation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. EXPLOITING THE VERSATILITY OF CHOLESTEROL IN NANOPARTICLES FORMULATION - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesteryl Isoamyl Ether in Biosensors
A comprehensive review of the existing scientific literature and patent databases did not yield specific applications, quantitative data, or detailed experimental protocols for the use of cholesteryl isoamyl ether as a component in biosensors.
While the field of biosensor technology, particularly for cholesterol detection, is rich with research on various materials and methods, including the use of liquid crystals and other cholesterol derivatives, there is no specific mention or detailed study of "this compound" in this context within the reviewed resources.
The search encompassed a wide range of related topics, including:
-
Cholesterol Biosensors: Extensive research exists on enzymatic biosensors, primarily utilizing cholesterol oxidase and cholesterol esterase, coupled with electrochemical or optical detection methods.
-
Liquid Crystal Biosensors: Cholesteric and nematic liquid crystals are explored for their potential in label-free detection of various analytes, including cholesterol. The principle often relies on the disruption of the liquid crystal's molecular orientation upon interaction with the target analyte, leading to a detectable optical change. However, the specific composition of the liquid crystal mixtures used in these studies does not detail the inclusion of this compound.
-
Cholesteryl Derivatives: While other cholesteryl esters and ethers are synthesized and utilized in various biochemical and materials science applications, the isoamyl ether variant does not appear in the context of biosensor development in the literature found.
Based on the available information, the use of this compound as a specific and characterized component in the fabrication or function of biosensors is not documented in readily accessible scientific literature. Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time.
Researchers, scientists, and drug development professionals interested in novel materials for biosensor development may consider this a potential area for exploratory research. Future studies could investigate the synthesis of this compound and characterize its properties to determine its suitability for applications in areas such as liquid crystal-based sensing or as a component in biorecognition layers. However, without foundational research, no established protocols or application data can be provided.
Application Notes and Protocols: Creation of Cholesteryl Isoamyl Ether Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of cholesteryl isoamyl ether and the subsequent creation of thin films using solution-based deposition techniques. Due to the limited availability of specific literature for this compound thin films, the following protocols are proposed based on established methods for analogous cholesteryl derivatives.
Overview and Physicochemical Properties
This compound is a derivative of cholesterol, a vital component of cell membranes. Its ether linkage provides greater chemical stability compared to the more common cholesteryl esters, making it a valuable material for various applications, including as a non-metabolizable lipid tracer in biological studies and potentially in the formulation of stable lipid-based drug delivery systems.[1][2] The properties of the thin films will be highly dependent on the deposition method and parameters.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Cholesteryl Nonanoate (B1231133) (for comparison) | Source(s) |
| CAS Number | 74996-30-8 | 1182-66-7 | [1][3][4] |
| Molecular Formula | C32H56O | C36H62O2 | [2] |
| Molecular Weight | 456.79 g/mol | 526.9 g/mol | [2] |
| Boiling Point | 516.6±29.0 °C (Predicted) | Decomposes | [3] |
| Density | 0.94±0.1 g/cm3 (Predicted) | ~1.0 g/cm3 | [3] |
| Storage Temperature | -20°C | Room Temperature | [3] |
| Physical State | Solid | Crystalline Solid (Liquid Crystal) | [4] |
Synthesis of this compound
A common and effective method for the synthesis of cholesteryl alkyl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[5] An analogous method for cholesteryl ethers involves the reaction of the sodium salt of cholesterol with the mesylate of the desired alcohol.[6]
Proposed Synthesis Protocol
This protocol is adapted from the synthesis of other cholesteryl ethers.[6]
Materials:
-
Cholesterol
-
Sodium Hydride (NaH) or Sodium Metal (Na)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
-
Isoamyl mesylate (or isoamyl bromide)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
Preparation of Sodium Cholesterate:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol in anhydrous toluene.
-
Slowly add an equimolar amount of a strong base, such as sodium hydride (NaH), to the solution.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of cholesterol (sodium cholesterate).
-
-
Etherification Reaction:
-
To the suspension of sodium cholesterate, add a small amount of anhydrous dimethylformamide (DMF) to aid in solubility.
-
Add a slight molar excess (e.g., 1.1 equivalents) of isoamyl mesylate or isoamyl bromide to the reaction mixture.
-
Heat the reaction mixture to approximately 80°C and maintain this temperature with stirring for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a small amount of water or ethanol (B145695) to consume any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product, this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Synthesis Workflow Diagram
Caption: Workflow for the proposed synthesis of this compound.
Thin Film Deposition Protocols
Solution-based methods are well-suited for depositing thin films of organic molecules like this compound. The choice of solvent is critical and should be one in which the compound is readily soluble. Common solvents for cholesterol and its derivatives include chloroform (B151607), toluene, and mixtures of chloroform and methanol.[7][8]
Method 1: Solution Casting
Solution casting is a straightforward method for producing thin films, particularly for applications where precise thickness control is less critical.[9][10]
Materials:
-
Synthesized this compound
-
A suitable solvent (e.g., chloroform or toluene)
-
A flat substrate (e.g., glass slide, silicon wafer)
-
A level surface in a fume hood or vacuum oven
Protocol:
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent at a specific concentration (e.g., 10-20 mg/mL). Ensure the ether is fully dissolved, using gentle warming if necessary.
-
Casting: Place the substrate on a perfectly level surface. Carefully and evenly cast the solution onto the substrate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a covered petri dish in a fume hood, to form a uniform film. For more controlled evaporation and to minimize defects, a vacuum oven at a low temperature can be used.
-
Annealing (Optional): To improve the ordering of the molecules within the film, the film can be annealed by heating it to a temperature below its melting point and then slowly cooling it.
Method 2: Spin Coating
Spin coating is ideal for producing highly uniform thin films with controlled thickness.[11][12][13] The final thickness is dependent on the solution viscosity, concentration, and spin speed.[12]
Materials:
-
Synthesized this compound
-
A suitable solvent (e.g., chloroform or toluene)
-
A spin coater
-
Substrates (e.g., glass slides, silicon wafers)
Protocol:
-
Solution Preparation: Prepare a filtered solution of this compound in the chosen solvent. The concentration will influence the final film thickness.
-
Substrate Preparation: Ensure the substrate is clean and dry. It can be treated with piranha solution or plasma cleaning to create a hydrophilic surface for better film adhesion.
-
Deposition:
-
Place the substrate on the chuck of the spin coater and secure it with a vacuum.
-
Dispense a small amount of the solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process involves:
-
A low-speed spin (e.g., 500 rpm for 10 seconds) to evenly spread the solution.
-
A high-speed spin (e.g., 1000-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
-
-
Drying/Annealing: The film is often dry after the spin coating process. As with solution casting, the film can be annealed to enhance molecular ordering.
Thin Film Deposition Workflow Diagram
Caption: Workflow for creating thin films via solution casting and spin coating.
Characterization of Thin Films
Once the thin films are prepared, they should be characterized to determine their physical and chemical properties.
Experimental Protocols for Characterization
-
Polarized Optical Microscopy (POM):
-
Purpose: To observe the texture and identify any liquid crystalline phases of the thin film.
-
Protocol:
-
Place the substrate with the thin film on the stage of a polarizing microscope equipped with a hot stage.
-
Heat the sample slowly while observing the changes in texture through the crossed polarizers.
-
Note the temperatures at which phase transitions occur (e.g., from crystalline to a liquid crystalline phase, and from a liquid crystalline phase to an isotropic liquid).[14]
-
Capture images of the characteristic textures for each phase.
-
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To quantitatively measure the temperatures and enthalpies of phase transitions.
-
Protocol:
-
Carefully scrape a small amount of the thin film material from the substrate and place it in a DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected phase transitions.
-
Record the heat flow as a function of temperature to identify endothermic and exothermic peaks corresponding to phase transitions.[15]
-
-
-
Atomic Force Microscopy (AFM):
-
Purpose: To characterize the surface topography and roughness of the thin film.
-
Protocol:
-
Mount the substrate with the thin film onto an AFM sample holder.
-
Engage the AFM tip with the surface in either contact or tapping mode.
-
Scan a defined area of the film to generate a topographical image.
-
Analyze the image to determine parameters such as root-mean-square (RMS) roughness and to identify any surface features or defects.
-
-
Logical Relationship Diagram
Caption: Relationship between deposition parameters and final thin film properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ablybio.cn [ablybio.cn]
- 3. This compound CAS#: 74996-30-8 [m.chemicalbook.com]
- 4. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. techno-press.org [techno-press.org]
- 13. [PDF] Spin coating of thin and ultrathin polymer films | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cholesteryl Isoamyl Ether
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of cholesteryl isoamyl ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my yield of this compound unexpectedly low?
Low yields in this synthesis, which typically follows a Williamson ether synthesis pathway, can be attributed to several factors. The most common issues include suboptimal reaction conditions, reagent impurity, and competing side reactions. Cholesterol is a bulky secondary alcohol, which makes the SN2 reaction sterically hindered and sensitive to reaction parameters.[1][2]
-
Competing Elimination Reaction: The primary competing reaction is the E2 elimination of the isoamyl halide, catalyzed by the basic cholesteroxide nucleophile. This is especially problematic with secondary or sterically hindered primary alkyl halides and at higher temperatures.[1][3][4]
-
Reagent Quality: The purity of cholesterol, the quality of the base used to form the cholesteroxide (e.g., sodium hydride), and the freshness of the isoamyl reagent are critical. Moisture in the reaction can quench the highly reactive cholesteroxide.
-
Incomplete Deprotonation: The deprotonation of cholesterol to form the sodium cholesteroxide must be complete. Residual cholesterol will not participate in the reaction, thus lowering the potential yield.
Q2: I suspect a side reaction is occurring. What is the most likely culprit and how can I minimize it?
The most significant side reaction is the E2 elimination of your isoamyl electrophile to form isoamylene. The cholesteroxide is not only a nucleophile but also a strong base, which can abstract a proton from the isoamyl group.[1][4]
Minimization Strategies:
-
Choice of Leaving Group: Use a better leaving group on the isoamyl moiety. Alkyl sulfonates (e.g., tosylates, mesylates) are often superior to halides for SN2 reactions as they are less basic and can increase the rate of substitution relative to elimination.[2][5]
-
Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Higher temperatures strongly favor the E2 elimination pathway over the SN2 substitution.[3] A study on a similar synthesis found success at 80°C.
-
Choice of Isoamyl Reagent: Ensure you are using a primary isoamyl derivative (e.g., 1-bromo-3-methylbutane). While isoamyl reagents are primary, steric hindrance near the reaction center can still promote elimination.
// Nodes Cholesteroxide [label="Sodium Cholesteroxide\n(Nucleophile/Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; IsoamylX [label="Isoamyl-X\n(X = Br, I, OTs, OMs)", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Pathway [label="SN2 Pathway\n(Desired)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Pathway [label="E2 Pathway\n(Side Reaction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; Byproduct [label="Isoamylene", fillcolor="#FBBC05", fontcolor="#202124", shape=box3d];
// Edges Cholesteroxide -> SN2_Pathway [label="Attacks Carbon"]; IsoamylX -> SN2_Pathway; Cholesteroxide -> E2_Pathway [label="Abstracts Proton"]; IsoamylX -> E2_Pathway; SN2_Pathway -> Product [label="Yields"]; E2_Pathway -> Byproduct [label="Yields"]; } dddot Caption: Competing SN2 (etherification) and E2 (elimination) pathways.
Q3: How does the choice of solvent impact the reaction yield?
The solvent plays a crucial role in an SN2 reaction. Aprotic polar solvents are generally preferred as they can solvate the cation (e.g., Na+) of the alkoxide, leaving the oxygen anion more naked and nucleophilic, thereby accelerating the SN2 reaction.[6]
-
Recommended Solvents: Toluene (B28343), often with a co-solvent like anhydrous Dimethylformamide (DMF), is effective. DMF helps to dissolve the sodium cholesteroxide and promotes the SN2 mechanism.
-
Solvents to Avoid: Protic solvents (e.g., ethanol, water) should be strictly avoided as they will protonate and deactivate the highly reactive cholesteroxide nucleophile.
Q4: What is the best method for preparing the sodium cholesteroxide precursor?
Complete and anhydrous formation of the cholesteroxide is essential. The most common method involves reacting cholesterol with a strong base that produces a non-nucleophilic byproduct.
-
Recommended Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is ideal for this purpose. The reaction produces hydrogen gas as the only byproduct, which can be easily removed.
-
Procedure: Cholesterol is dissolved in an anhydrous solvent (like toluene), and NaH is added portion-wise at room temperature or slightly elevated temperatures until the evolution of hydrogen gas ceases. This indicates the complete formation of the alkoxide.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different parameters can affect the outcome of the cholesteryl ether synthesis.
Table 1: Effect of Leaving Group on Isoamyl Reagent
| Leaving Group | Reagent Example | Relative Reactivity in SN2 | Tendency for E2 Elimination | Typical Yield Range |
|---|---|---|---|---|
| Iodide | Isoamyl Iodide | Very High | Moderate | Good to Excellent |
| Tosylate | Isoamyl Tosylate | High | Low | Good to Excellent[5] |
| Bromide | Isoamyl Bromide | Good | Moderate | Fair to Good |
| Mesylate | Isoamyl Mesylate | High | Low | Good to Excellent |
| Chloride | Isoamyl Chloride | Moderate | High | Low to Fair |
Table 2: Influence of Solvent on Reaction Efficiency
| Solvent | Type | Effect on SN2 Rate | Notes |
|---|---|---|---|
| Toluene + DMF | Aprotic Polar (co-solvent) | Excellent | DMF enhances solubility and nucleophilicity of cholesteroxide. |
| Dioxane | Aprotic, Moderately Polar | Good | Common solvent for Williamson ether synthesis. |
| Tetrahydrofuran (THF) | Aprotic Polar | Good | Ensure it is anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Excellent | Can accelerate the reaction significantly.[6] |
Experimental Protocols
Protocol 1: Preparation of Sodium Cholesteroxide
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Add cholesterol (1 equivalent) and anhydrous toluene to the flask.
-
Reaction: Begin stirring and slowly add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in small portions under a positive nitrogen atmosphere.
-
Completion: Stir the mixture at room temperature or gently heat to 40-50°C. The reaction is complete when hydrogen gas evolution stops (typically 1-2 hours). The resulting suspension is the sodium cholesteroxide, which can be used directly in the next step.
Protocol 2: Synthesis of this compound
-
Setup: To the flask containing the freshly prepared sodium cholesteroxide suspension, add anhydrous DMF (5-10% of toluene volume) to aid solubility.
-
Reagent Addition: Add the isoamyl electrophile (e.g., isoamyl bromide or isoamyl tosylate, 1.5 equivalents) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 80°C and monitor the progress using Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours.
-
Workup: After cooling to room temperature, quench the reaction by slowly adding methanol (B129727) to destroy any unreacted NaH, followed by the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 3: Purification by Column Chromatography
-
Preparation: The crude product obtained after concentration is a waxy solid. Dissolve it in a minimal amount of a non-polar solvent like hexane (B92381).
-
Stationary Phase: Prepare a silica (B1680970) gel column using a slurry method with a non-polar eluent (e.g., hexane or petroleum ether).
-
Elution: Load the dissolved crude product onto the column. Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The less polar this compound will elute before the more polar unreacted cholesterol.
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
// Nodes Start [label="Low or No Yield Observed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Purity & Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Was Cholesterol Deprotonation Complete?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Optimize Reaction Temperature\n(Lower to reduce E2)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckLG [label="Consider a Better Leaving Group\n(e.g., OTs, OMs)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Analyze Byproducts:\nIs Elimination Product Present?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagents [label="Step 1"]; CheckReagents -> CheckBase [label="If Reagents OK"]; CheckBase -> CheckTemp [label="If Deprotonation OK"]; CheckTemp -> CheckLG [label="If Still Low Yield"]; CheckLG -> Purification [label="If Still Low Yield"]; Purification -> CheckTemp [label="If E2 Confirmed"]; CheckReagents -> Success [style=dashed]; CheckBase -> Success [style=dashed]; CheckTemp -> Success [style=dashed]; CheckLG -> Success [style=dashed]; } dddot Caption: A logical troubleshooting workflow for low yield synthesis.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Optimizing Cholesteryl Ether Synthesis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of cholesteryl ethers. The information is presented in a direct question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cholesteryl ethers?
A1: The most prevalent methods for synthesizing cholesteryl ethers include the Williamson ether synthesis, the Mitsunobu reaction, and methods involving the alcoholysis of cholesterol p-toluenesulfonate or the reaction of cholesterol sodium salt with fatty alcohol mesylates.[1][2] Each method has its advantages and is suited for different experimental conditions and desired products.
Q2: Why am I experiencing low yields in my cholesteryl ether synthesis?
A2: Low yields in cholesteryl ether synthesis are a common issue and can stem from several factors. One of the primary causes is the steric hindrance of the cholesterol molecule, which can impede the progress of the reaction. Additionally, competing side reactions, such as elimination reactions in the Williamson ether synthesis, can significantly reduce the yield of the desired ether product. Other factors include incomplete deprotonation of cholesterol, suboptimal reaction temperatures, and the use of inappropriate solvents or bases.
Q3: How can I minimize the formation of byproducts in my reaction?
A3: Minimizing byproduct formation is crucial for achieving a high yield of pure cholesteryl ether. In the context of the Williamson ether synthesis, where elimination reactions are a common side reaction, lowering the reaction temperature can favor the desired substitution reaction. The choice of a less sterically hindered alkyl halide and a non-hindered, strong base can also reduce the likelihood of elimination. For the Mitsunobu reaction, ensuring the purity of reagents and maintaining anhydrous conditions can help prevent the formation of unwanted side products.
Q4: What is the role of cholesteryl ethers in a biological context?
A4: While cholesterol is a well-known component of cell membranes and a precursor for steroid hormones, cholesteryl ethers are primarily recognized for their role as non-metabolizable analogs of cholesteryl esters.[3] They are often used as tracers in lipid transport and metabolism studies. Cholesterol itself is a key component of lipid rafts, which are specialized membrane microdomains that serve as organizing centers for signal transduction molecules.[4][5][6][7][8][9] The presence of cholesterol in these rafts is crucial for the proper functioning of various signaling pathways.[4][5][6][7][8][9]
Troubleshooting Guides
Low Yield in Cholesteryl Ether Synthesis
| Symptom | Possible Cause | Troubleshooting/Optimization Strategy |
| Low to no product formation | Incomplete deprotonation of cholesterol (Williamson synthesis). | Use a stronger base (e.g., sodium hydride) to ensure complete formation of the cholesteroxide anion. Ensure anhydrous reaction conditions as water will quench the base and the alkoxide. |
| Steric hindrance of the cholesterol hydroxyl group. | Consider using the Mitsunobu reaction, which is often more effective for sterically hindered alcohols. Alternatively, using a more reactive alkylating agent (e.g., alkyl iodides or triflates) in the Williamson synthesis can improve yields. | |
| Significant amount of alkene byproduct | Competing E2 elimination reaction (Williamson synthesis). | Lower the reaction temperature. Use a primary alkyl halide if possible, as secondary and tertiary halides are more prone to elimination. Employ a less sterically hindered base. |
| Reaction stalls before completion | Deactivation of reagents. | Ensure all reagents are pure and anhydrous. For the Mitsunobu reaction, use fresh DEAD or DIAD, as they can degrade over time. |
Comparison of Cholesteryl Ether Synthesis Methods
| Method | Advantages | Disadvantages | Typical Yields |
| Williamson Ether Synthesis | Uses readily available reagents. Relatively simple procedure. | Prone to elimination side reactions, especially with secondary and tertiary alkyl halides. Can be challenging with sterically hindered alcohols like cholesterol. | Variable, can be low if not optimized. |
| Mitsunobu Reaction | Effective for sterically hindered alcohols. Proceeds with inversion of configuration. Milder reaction conditions. | Requires stoichiometric amounts of reagents that can be difficult to remove during purification. Reagents are sensitive to moisture. | Generally good to high yields. |
| From Cholesterol p-Toluenesulfonate | Reported to be superior to the Williamson method for certain cholesteryl ethers.[1] | Requires the pre-formation of the tosylate. | Good yields reported.[1] |
| From Fatty Alcohol Mesylates | A novel method for synthesizing various cholesteryl ethers.[2] | Requires the preparation of fatty alcohol mesylates. | 55-70% for hexyl, tetradecyl, and oleyl cholesteryl ethers.[2] |
Experimental Protocols
Protocol 1: Synthesis of Cholesteryl Oleyl Ether via a Modified Williamson Ether Synthesis
This protocol is adapted from a method for synthesizing various cholesteryl ethers.[2]
Materials:
-
Cholesterol
-
Sodium hydride (NaH)
-
Anhydrous toluene
-
Anhydrous dimethylformamide (DMF)
-
Oleyl mesylate
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Preparation of the Sodium Salt of Cholesterol: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve cholesterol in anhydrous toluene.
-
Add sodium hydride portion-wise to the solution at room temperature with stirring.
-
Heat the mixture to 80°C and continue stirring until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of cholesterol.
-
Etherification: To the solution of the sodium salt of cholesterol, add a solution of oleyl mesylate in anhydrous toluene.
-
Add a small amount of anhydrous DMF to the reaction mixture.
-
Maintain the reaction temperature at 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Cholesteryl Ether Synthesis via the Mitsunobu Reaction
This is a general protocol that can be adapted for the synthesis of various cholesteryl ethers.[10][11][12]
Materials:
-
Cholesterol
-
The desired alcohol (R-OH)
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere, dissolve cholesterol, the desired alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Addition of DEAD/DIAD: Slowly add a solution of DEAD or DIAD in anhydrous THF to the cooled reaction mixture with constant stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified by direct column chromatography on silica gel to separate the desired cholesteryl ether from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
Visualizations
Experimental Workflow for Cholesteryl Ether Synthesis
Caption: General experimental workflows for cholesteryl ether synthesis.
Lipid Raft Signaling Pathway
Caption: Simplified diagram of a lipid raft-mediated signaling pathway.
References
- 1. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipid microdomains and the regulation of ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lipid raft - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Purity issues and side products in cholesteryl isoamyl ether synthesis
Welcome to the technical support center for the synthesis of cholesteryl isoamyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis, and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of cholesterol: The cholesterol alkoxide, a necessary nucleophile, may not have formed in sufficient quantities. This can be due to an insufficient amount of base or the use of a weak base. 2. Poor quality of reagents: The cholesterol may contain impurities, the isoamyl halide could be degraded, or the solvent may not be anhydrous. 3. Side reactions: The primary competing reaction is the elimination (E2) of the alkyl halide to form an alkene, although this is less favorable with primary halides like isoamyl bromide. 4. Reaction temperature is too low: The reaction rate may be too slow at lower temperatures. | 1. Ensure complete deprotonation: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure the evolution of hydrogen gas has ceased before adding the isoamyl halide. 2. Verify reagent quality: Use purified cholesterol. Distill the isoamyl halide if it appears discolored. Ensure all solvents are thoroughly dried. 3. Minimize side reactions: Use a primary isoamyl halide (e.g., isoamyl bromide or iodide) to disfavor the E2 elimination pathway.[1][2] Using isoamyl tosylate or mesylate can also be an effective alternative to alkyl halides. 4. Optimize reaction temperature: While higher temperatures can promote elimination, a moderate temperature (e.g., refluxing THF) is often necessary to drive the SN2 reaction to completion. Monitor the reaction by TLC to find the optimal balance. |
| Presence of Unreacted Cholesterol in the Final Product | 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Insufficient isoamyl halide: The stoichiometry of the reaction may be off, with cholesterol being the limiting reagent. | 1. Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the cholesterol spot is no longer visible. 2. Use a slight excess of isoamyl halide: Employing a small excess (e.g., 1.1-1.2 equivalents) of the isoamyl halide can help drive the reaction to completion. |
| Formation of an Alkene Side Product | Elimination reaction (E2): Although less likely with a primary halide, the use of a sterically hindered or strong base at high temperatures can promote the elimination of HBr from isoamyl bromide to form 3-methyl-1-butene.[3] | Control reaction conditions: Use a less sterically hindered base if possible, and avoid excessively high temperatures. A primary alkyl halide like isoamyl bromide is generally preferred to minimize this side reaction.[1][2] |
| Difficulty in Purifying the Product | 1. Similar polarities of product and starting material: this compound and cholesterol have relatively similar polarities, which can make separation by column chromatography challenging. 2. Presence of multiple side products: This can complicate the purification process. | 1. Optimize column chromatography: Use a solvent system with a low polarity to achieve good separation. A gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is recommended. Monitor fractions carefully by TLC. 2. Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol (B145695)/diethyl ether or acetone) can further purify the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis.[1][2][3] This involves the deprotonation of cholesterol with a strong base, such as sodium hydride, to form the cholesteroxide anion, which then acts as a nucleophile and attacks an isoamyl halide (e.g., isoamyl bromide) in an SN2 reaction to form the ether linkage.
Q2: What are the key starting materials and reagents for the Williamson ether synthesis of this compound?
A2: The key materials are:
-
Cholesterol: The alcohol component.
-
Isoamyl halide (e.g., isoamyl bromide or iodide) or Isoamyl tosylate/mesylate: The alkylating agent.
-
A strong base: Typically sodium hydride (NaH) is used to deprotonate the cholesterol.
-
Anhydrous aprotic solvent: Such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).
Q3: What are the major side products to expect in this synthesis?
A3: The primary potential side products include:
-
Unreacted cholesterol: Due to incomplete reaction.
-
3-methyl-1-butene: Formed via an E2 elimination reaction of the isoamyl halide, although this is less favorable with a primary halide.[3]
-
Di-isoamyl ether: If any water is present, it can react with the isoamyl halide under the reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (e.g., 9:1 or 8:2 hexane:ethyl acetate). The disappearance of the cholesterol spot and the appearance of a new, less polar spot corresponding to the this compound indicates the reaction is proceeding.
Q5: What is the best way to purify the final product?
A5: A two-step purification process is generally recommended:
-
Column Chromatography: This is used to separate the this compound from unreacted cholesterol and other polar impurities. A silica (B1680970) gel column with a gradient elution of hexane and ethyl acetate is typically effective.
-
Recrystallization: After column chromatography, the product can be further purified by recrystallization from a suitable solvent like ethanol, acetone, or a mixture of ethanol and diethyl ether.
Experimental Protocols
Detailed Protocol for Williamson Ether Synthesis of this compound
Materials:
-
Cholesterol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Isoamyl bromide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with cholesterol (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the cholesterol under a nitrogen atmosphere.
-
Deprotonation: Sodium hydride (1.2 eq) is carefully added portion-wise to the stirring solution at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the sodium cholesteroxide.
-
Alkylation: Isoamyl bromide (1.2 eq) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Quenching: After the reaction is complete (as indicated by TLC), the flask is cooled to 0 °C in an ice bath, and the reaction is carefully quenched by the slow addition of methanol to destroy any excess NaH, followed by the addition of a saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Fractions containing the pure product are combined and the solvent is evaporated. Further purification can be achieved by recrystallization.
Visualizations
Caption: Williamson ether synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Navigating the Stability of Cholesteryl Isoamyl Ether Formulations: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful formulation of cholesteryl isoamyl ether is critical for its application in various advanced delivery systems and liquid crystal technologies. However, ensuring the stability of these formulations can present significant challenges. This technical support center provides a comprehensive resource for troubleshooting common stability issues, offering detailed guidance in a question-and-answer format to directly address problems encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed in this compound formulations?
A1: this compound formulations are susceptible to both physical and chemical instabilities. The most frequently encountered issues include:
-
Crystallization: The formulation may appear clear initially but can form crystals over time, especially when stored at lower temperatures. This is often due to the supersaturation of this compound in the solvent system.
-
Phase Separation: In emulsion or lipid-based formulations, the oil and aqueous phases may separate, leading to a non-homogenous product.
-
Hydrolysis: Although generally more stable than esters, the ether linkage can be susceptible to hydrolysis under extreme pH conditions, leading to the degradation of the molecule.
-
Oxidation: The cholesterol moiety is prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions.
Q2: My this compound formulation, which was initially a clear solution, has become cloudy and formed precipitates upon storage. What is the likely cause and how can I fix it?
A2: The cloudiness and precipitation are strong indicators of crystallization. This typically occurs when the concentration of this compound exceeds its solubility limit under the storage conditions. Several factors can contribute to this:
-
Temperature Fluctuations: A decrease in temperature will lower the solubility of this compound, leading to crystallization.
-
Solvent Evaporation: If the formulation is not stored in a tightly sealed container, solvent evaporation can increase the concentration of the solute, causing it to precipitate.
-
Inappropriate Solvent System: The chosen solvent or co-solvent system may not be optimal for maintaining the solubility of this compound over time.
To resolve this, you can try the following:
-
Optimize the Solvent System: Experiment with different co-solvents to increase the solubility of this compound.
-
Adjust the Concentration: It may be necessary to work with a lower concentration of this compound to ensure it remains in solution under the intended storage conditions.
-
Incorporate Stabilizers: The addition of certain excipients, such as polymers or surfactants, can help inhibit crystal nucleation and growth.
Q3: I am developing a liquid crystalline formulation with this compound, and I'm observing a loss of the desired mesophase over time. What could be happening?
A3: The loss of a liquid crystalline phase, or mesophase, suggests a change in the molecular organization of your formulation. This can be due to:
-
Crystallization: As this compound crystallizes, it will no longer contribute to the liquid crystalline structure.[1]
-
Degradation: Chemical degradation of this compound through hydrolysis or oxidation will alter its molecular structure and disrupt the liquid crystalline phase.
-
Interaction with Other Components: Other excipients in the formulation could be interfering with the self-assembly of the liquid crystal structure.
To troubleshoot this, you should:
-
Confirm the Presence of Crystals: Use polarized light microscopy to visually inspect for crystal formation.
-
Assess Chemical Purity: Employ a stability-indicating HPLC method to check for degradation products.
-
Evaluate Excipient Compatibility: Conduct compatibility studies with other formulation components to identify any adverse interactions.
Q4: How can I prevent the oxidative degradation of this compound in my formulations?
A4: Preventing oxidation is crucial for maintaining the integrity of this compound. Key strategies include:
-
Incorporate Antioxidants: The addition of antioxidants can effectively inhibit the oxidation process.[2][3][4][5] Lipid-soluble antioxidants like alpha-tocopherol (B171835) (Vitamin E) are particularly effective for protecting the cholesterol moiety.[5]
-
Protect from Light: Store formulations in amber or opaque containers to shield them from light, which can catalyze oxidation.
-
Control Headspace Oxygen: For sensitive formulations, purging the headspace of the storage container with an inert gas like nitrogen or argon can minimize contact with oxygen.[6]
-
Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can sequester these ions and prevent them from catalyzing oxidation.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving specific stability problems you may encounter during your experiments with this compound formulations.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Crystallization upon cooling or refrigerated storage | The concentration of this compound exceeds its solubility at lower temperatures. | 1. Determine the solubility of this compound in your formulation at the intended storage temperature. 2. Reduce the concentration to below the saturation point. 3. Incorporate a crystallization inhibitor or a co-solvent that improves low-temperature solubility. |
| Phase separation in an emulsion | 1. Inefficient emulsification. 2. Inappropriate choice or concentration of emulsifier. 3. Changes in pH or ionic strength affecting emulsion stability. | 1. Optimize the homogenization process (e.g., increase mixing speed or time). 2. Screen different emulsifiers and optimize their concentration. 3. Buffer the aqueous phase to a stable pH and control the ionic strength. |
| Appearance of new peaks in HPLC chromatogram over time | Chemical degradation of this compound (e.g., hydrolysis or oxidation). | 1. Perform forced degradation studies to identify potential degradation products. 2. Adjust the formulation pH to a range where this compound is most stable (typically neutral to slightly acidic). 3. Add an appropriate antioxidant to prevent oxidative degradation.[2][3][4][5] |
| Loss of liquid crystalline texture | 1. Crystallization of this compound. 2. Degradation of this compound. 3. Incompatible excipients disrupting the mesophase. | 1. Use polarized light microscopy to check for crystals. 2. Analyze for degradation products using HPLC. 3. Re-evaluate the compatibility of all formulation components. |
Data Presentation
Table 1: Physical Properties of Representative Cholesteryl Esters
| Cholesteryl Ester | Acyl Chain | Melting Point (°C) | Cholesteric to Isotropic Transition (°C) |
| Cholesteryl Acetate | C2 | 114 | - |
| Cholesteryl Propionate | C3 | 98 | 115 |
| Cholesteryl Butyrate | C4 | 101 | 111 |
| Cholesteryl Valerate | C5 | 93 | 101 |
| Cholesteryl Caproate | C6 | 99 | 100 |
| Cholesteryl Heptanoate | C7 | 93 | 96 |
| Cholesteryl Caprylate | C8 | 108 | 110 |
| Cholesteryl Nonanoate | C9 | 80 | 92 |
| Cholesteryl Decanoate | C10 | 85 | 92 |
Data compiled from various sources and intended for comparative purposes.[8][9]
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and isopropanol (B130326) is often effective for separating cholesteryl esters.
-
Start with a mobile phase composition that provides good retention and resolution of the parent compound.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/isopropanol mixture).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
-
Analysis:
-
Inject the calibration standards, a control sample of the formulation, and the stressed samples.
-
Develop a gradient elution method that separates the parent peak from all degradation product peaks.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks in the stressed samples to assess stability.
-
Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To characterize the thermal properties of this compound formulations and detect changes due to instability (e.g., crystallization, phase transitions).[10][11]
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh a small amount of the formulation (typically 2-10 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting or clearing point.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic (melting, phase transitions) and exothermic (crystallization) events.
-
Determine the onset temperature, peak temperature, and enthalpy of each transition.
-
Compare the thermograms of fresh and aged samples to detect changes in thermal behavior that indicate instability.
-
Protocol 3: Visualization of Liquid Crystalline Phases and Crystallization by Polarized Light Microscopy (PLM)
Objective: To visually assess the presence and integrity of liquid crystalline phases and to detect the formation of crystals in this compound formulations.
Methodology:
-
Equipment: A polarized light microscope equipped with a heating/cooling stage.
-
Sample Preparation:
-
Place a small drop of the formulation on a clean microscope slide.
-
Carefully place a coverslip over the sample, avoiding the introduction of air bubbles.
-
-
Observation:
-
Place the slide on the microscope stage.
-
Observe the sample between crossed polarizers at various temperatures using the heating/cooling stage.
-
Liquid crystalline phases will exhibit characteristic birefringent textures (e.g., focal conic, fan-like textures for smectic phases; fingerprint textures for cholesteric phases).
-
Crystals will appear as bright, often well-defined, birefringent structures against a dark background if the surrounding medium is isotropic.
-
-
Image Capture:
-
Capture images at different temperatures and time points to document any changes in the formulation's microstructure.
-
Visualizations
Caption: A logical workflow for troubleshooting common instability issues in this compound formulations.
Caption: A simplified diagram illustrating potential chemical degradation pathways for a cholesteryl ether compound.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant - Wikipedia [en.wikipedia.org]
- 6. Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage [eureka.patsnap.com]
- 7. mriquestions.com [mriquestions.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ucm.es [ucm.es]
Technical Support Center: Controlling the Pitch of Cholesteryl Isoamyl Ether Liquid Crystals
Welcome to the Technical Support Center for Cholesteryl Isoamyl Ether Liquid Crystals. This resource is designed for researchers, scientists, and drug development professionals working with cholesteric liquid crystals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in controlling the pitch of this compound and similar cholesteric liquid crystal systems.
Disclaimer on Quantitative Data
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at controlling the pitch of this compound liquid crystals.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the color of my liquid crystal sample not uniform? | 1. Incomplete Mixing: The components of the liquid crystal mixture (this compound, chiral dopants, or other liquid crystals) are not homogeneously distributed. 2. Temperature Gradients: The sample is not at a uniform temperature across its entire area. 3. Impurities: Contamination of the sample can disrupt the liquid crystal ordering. 4. Surface Alignment Issues: The alignment layer on the substrate is not uniform, leading to variations in the liquid crystal orientation. | 1. Ensure thorough mixing of the components in the isotropic phase (the clear liquid state at high temperatures) before cooling. Gentle stirring or sonication can be helpful. 2. Use a calibrated hot stage with good thermal stability to ensure a uniform temperature. Allow sufficient time for the sample to thermally equilibrate. 3. Use high-purity materials and clean all glassware and substrates meticulously. 4. Verify the quality of your alignment layer. If necessary, re-coat the substrates. |
| Why can't I see any color in my cholesteric liquid crystal sample? | 1. Pitch is Outside the Visible Range: The helical pitch of the liquid crystal may be too long or too short to reflect visible light. 2. Homeotropic Alignment: The liquid crystal molecules are aligned perpendicular to the substrates (homeotropic alignment), which does not exhibit selective reflection of light. 3. Sample is in the Isotropic or Crystalline Phase: The sample is not in the cholesteric liquid crystal phase. | 1. Adjust the concentration of the chiral dopant or the temperature to shift the pitch into the visible range. 2. Ensure you are using a planar alignment method where the molecules are aligned parallel to the substrates. 3. Check the temperature of your sample and confirm that it is within the temperature range for the cholesteric phase of your mixture. |
| The measured pitch value is inconsistent between experiments. | 1. Inaccurate Temperature Control: Small variations in temperature can significantly affect the pitch. 2. Inconsistent Sample Thickness: For methods like the Grandjean-Cano wedge, the accuracy of the cell thickness is crucial. 3. Errors in Measurement Technique: Inconsistent identification of disclination lines (in the Grandjean-Cano method) or fingerprint lines can lead to errors. | 1. Use a high-precision temperature controller and allow the sample to stabilize at the desired temperature before measurement. 2. Use calibrated spacers to ensure consistent cell thickness. 3. Carefully and consistently identify the features used for pitch measurement. For the Grandjean-Cano method, ensure the wedge angle is accurately known. |
| The liquid crystal sample is degrading over time. | 1. Exposure to UV Light: Ultraviolet light can cause photochemical degradation of some liquid crystal materials. 2. Chemical Contamination: Reaction with impurities or the surrounding atmosphere can alter the properties of the liquid crystal. | 1. Store samples in the dark and use UV filters during observation if prolonged exposure is necessary. 2. Work in a clean environment and consider sealing the liquid crystal cells to protect them from atmospheric contaminants.[1] |
Frequently Asked Questions (FAQs)
What is the "pitch" of a cholesteric liquid crystal?
The pitch (p) of a cholesteric liquid crystal is the distance over which the director (the average direction of the long axis of the molecules) rotates by a full 360 degrees, forming a helical structure. The pitch is a critical parameter as it determines the wavelength of light that is selectively reflected by the liquid crystal, which is responsible for its characteristic color.
How does temperature affect the pitch of this compound?
In the normal cholesteric state, the pitch of cholesteryl esters generally increases with increasing temperature.[2][3] However, in some mixtures, particularly near a transition to a smectic phase, the pitch may decrease with increasing temperature.[2][3] The exact temperature dependence can be complex and is influenced by the specific composition of the liquid crystal mixture.
How does the concentration of a chiral dopant affect the pitch?
The reciprocal of the pitch (1/p) is linearly proportional to the concentration (c) of the chiral dopant in a nematic liquid crystal host.[4] This relationship is described by the equation:
1/p = HTP * c
where HTP is the Helical Twisting Power of the chiral dopant. A dopant with a higher HTP will induce a shorter pitch for a given concentration.
What is Helical Twisting Power (HTP)?
Helical Twisting Power (HTP) is a measure of the efficiency of a chiral dopant in inducing a helical twist in a nematic liquid crystal. It is defined as the slope of the reciprocal of the pitch versus the concentration of the chiral dopant.[5] A high HTP means that a small amount of the dopant is needed to induce a tight (short) pitch.
Can I mix different cholesteryl esters to control the pitch?
Yes, mixing different cholesteryl esters is a common method for tuning the pitch and its temperature dependence. For example, mixing a left-handed cholesteryl ester (like cholesteryl nonanoate) with a right-handed one (like cholesteryl chloride) allows for precise control over the resulting pitch of the mixture.[2][4][6]
Data Presentation
As mentioned, the following data is for a representative system of cholesteryl nonanoate (B1231133) (CN) and cholesteryl chloride (CC) mixtures and is intended to illustrate the general principles of pitch control.
Table 1: Pitch Variation with Temperature for a Cholesteryl Nonanoate and Cholesteryl Chloride Mixture
| Temperature (°C) | Pitch (nm) |
| 25 | 350 |
| 30 | 380 |
| 35 | 420 |
| 40 | 470 |
| 45 | 530 |
Note: This data is illustrative and based on the general trend that pitch increases with temperature in many cholesteric mixtures. The exact values depend on the specific concentration of the components.
Table 2: Pitch Variation with Concentration of Cholesteryl Chloride in Cholesteryl Nonanoate at a Constant Temperature
| Concentration of Cholesteryl Chloride (wt%) | Reciprocal Pitch (1/p) (µm⁻¹) | Pitch (p) (µm) |
| 5 | 0.15 | 6.67 |
| 10 | 0.30 | 3.33 |
| 15 | 0.45 | 2.22 |
| 20 | 0.60 | 1.67 |
| 25 | 0.75 | 1.33 |
Note: This table illustrates the linear relationship between the reciprocal pitch and the concentration of a chiral dopant. The values are representative.
Experimental Protocols
Protocol 1: Preparation of a Cholesteric Liquid Crystal Mixture
-
Weighing: Accurately weigh the desired amounts of this compound and any chiral dopants or other liquid crystal components using an analytical balance.
-
Mixing: Place the components in a small glass vial.
-
Heating: Heat the vial on a hot plate to a temperature above the isotropic transition temperature of all components. This is the temperature at which the mixture becomes a clear, uniform liquid.
-
Homogenization: Gently stir the mixture in the isotropic phase until it is completely homogeneous. A brief sonication can also aid in mixing.
-
Cooling: The mixture is now ready for use in experimental cells. It will enter the cholesteric phase upon cooling.
Protocol 2: Measurement of Cholesteric Pitch using the Grandjean-Cano Wedge Method
The Grandjean-Cano method is suitable for measuring pitch lengths that are longer than the wavelength of visible light.[5]
-
Cell Preparation: Prepare a wedge cell by placing two flat glass plates with a planar alignment layer at a small angle to each other, using spacers of different thicknesses at each end.
-
Filling the Cell: Introduce the cholesteric liquid crystal mixture into the wedge cell via capillary action in its isotropic phase.
-
Cooling and Observation: Slowly cool the cell into the cholesteric phase while observing it under a polarizing microscope.
-
Identifying Disclination Lines: A series of parallel lines, known as Grandjean-Cano disclination lines, will appear perpendicular to the thickness gradient of the wedge. These lines correspond to where the number of half-pitch units across the cell thickness is an integer.
-
Measurement: Measure the distance (L) between adjacent disclination lines.
-
Calculation: The pitch (p) can be calculated using the formula: p = 2 * L * tan(α), where α is the wedge angle. For small angles, this can be approximated as p ≈ 2 * L * α (with α in radians).
Protocol 3: Measurement of Cholesteric Pitch using the Fingerprint Texture Method
This method is useful for visualizing the helical structure directly.
-
Cell Preparation: Prepare a cell with two parallel glass plates with a homeotropic alignment layer. The cell thickness should be significantly larger than the expected pitch.
-
Filling the Cell: Fill the cell with the cholesteric liquid crystal mixture in its isotropic phase.
-
Cooling and Observation: Cool the sample into the cholesteric phase. Under a polarizing microscope, a "fingerprint" texture of alternating light and dark stripes will be visible.
-
Measurement: The distance between two consecutive dark (or light) stripes corresponds to half the pitch (p/2).[5]
-
Calculation: Measure the distance between the stripes and multiply by two to obtain the pitch.
Visualizations
Caption: Experimental workflow for preparing and measuring the pitch of a cholesteric liquid crystal.
References
Technical Support Center: Preventing Degradation of Cholesteryl Ethers
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of cholesteryl ethers (also referred to as cholesteryl esters in much of the scientific literature) during storage. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data summaries to ensure the stability and integrity of your samples.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cholesteryl ether degradation during storage? A1: The two main degradation pathways for cholesteryl ethers are oxidation and hydrolysis. Oxidation primarily targets the unsaturated fatty acid chains, leading to the formation of hydroperoxides, which can further degrade into reactive aldehydes.[1] Hydrolysis involves the cleavage of the ester bond, yielding free cholesterol and a fatty acid.[2]
Q2: Which cholesteryl ethers are most susceptible to degradation? A2: Cholesteryl ethers containing polyunsaturated fatty acids (PUFAs), such as cholesteryl linoleate (B1235992) and cholesteryl arachidonate, are more prone to oxidation than those with saturated or monounsaturated fatty acids.[3] This is due to the presence of weaker C-H bonds at the bis-allylic positions in PUFAs, which are more easily abstracted to initiate lipid peroxidation.[3]
Q3: What are the ideal storage conditions for cholesteryl ethers? A3: Proper storage is critical to minimize degradation. Key factors include temperature, light, and atmosphere. For long-term stability, cholesteryl ethers should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For specific recommendations, refer to Table 1.
Q4: How can I prevent the oxidation of my cholesteryl ether samples? A4: To prevent oxidation, it is crucial to store samples under an inert atmosphere and protect them from light. Additionally, the use of antioxidants can be highly effective. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and natural antioxidants such as α-tocopherol (Vitamin E) can inhibit lipid peroxidation by scavenging free radicals.[4]
Q5: What are the visible signs of degradation in a cholesteryl ether sample? A5: While early-stage degradation may not be visible, significant degradation can sometimes manifest as a change in color (e.g., yellowing), the appearance of cloudiness, or the formation of a precipitate in a solution. However, the most reliable way to detect degradation is through analytical methods.
Q6: How can I detect and quantify degradation products? A6: Several analytical techniques can be used to detect and quantify degradation. Thin-Layer Chromatography (TLC) is a straightforward method to qualitatively assess the presence of degradation products like free cholesterol. For quantitative analysis of oxidation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and sensitive technique.[5]
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in my chromatogram (GC-MS, HPLC) after analyzing a stored sample. | The sample has likely undergone oxidation. The new peaks correspond to various cholesterol oxidation products (COPs) like hydroperoxides, ketones, or epoxides.[6] | Confirm the identity of the new peaks using mass spectrometry and by comparing with known standards of COPs if available.Discard the degraded sample and use a fresh or properly stored sample for your experiments.Review your storage protocol; ensure the sample is stored at the recommended temperature, protected from light, and under an inert atmosphere. Consider adding an antioxidant. |
| My experimental results are inconsistent or not reproducible. | The integrity of the cholesteryl ether has been compromised. Degradation products can have biological activities that may interfere with your experiments.[1] In radiolabeling studies, hydrolysis of a cholesteryl ether can release free cholesterol, leading to confounding results as it can re-enter circulation. | Perform a stability check on your stored sample using a simple method like TLC to look for the presence of free cholesterol or other impurities.For critical experiments, always use a freshly prepared or newly opened sample that has been stored under optimal conditions.Validate the stability of radiolabeled cholesteryl ethers before use in in-vitro or in-vivo experiments. |
| The physical appearance of my cholesteryl ether (powder or solution) has changed. | For unsaturated cholesteryl ethers stored as powders, moisture absorption can cause them to become gummy, which can accelerate hydrolysis or oxidation. Color changes can indicate significant oxidation. | Unsaturated lipids are not stable as powders and should be dissolved in a suitable organic solvent, purged with inert gas, and stored at -20°C or below.If a solution appears cloudy or has precipitated, gently warm and vortex to see if it redissolves. If not, it may indicate significant degradation or insolubility at that concentration.Always allow powdered samples to reach room temperature before opening to prevent moisture condensation. |
III. Data Presentation
Table 1: Recommended Storage Conditions for Common Cholesteryl Ethers
| Compound | Form | Temperature | Atmosphere | Duration | Reference |
| Cholesteryl Linoleate | Powder | -20°C | Sealed, dark | ≥ 4 years | [6] |
| In Solvent (e.g., Ethanol) | -80°C | Inert gas (Argon/Nitrogen) | 6 months | [7] | |
| In Solvent (e.g., Ethanol) | -20°C | Inert gas (Argon/Nitrogen) | 1 month | [7] | |
| General Unsaturated Lipids | In Organic Solvent | -20°C ± 4°C | Inert gas (Argon/Nitrogen) | Not specified | |
| General Saturated Lipids | Powder | ≤ -16°C | Sealed, dark | Not specified |
Table 2: Comparative Efficacy of Antioxidants in Preventing Lipid/Cholesterol Oxidation
| Antioxidant | Concentration | System Studied | Efficacy/Observation | Reference |
| α-Tocopherol (Vitamin E) | 1% (w/v) | Kilka fish oil stored at 4°C | Effective at controlling oxidation. No significant difference observed compared to 1% BHT. | [3][8] |
| Butylated Hydroxytoluene (BHT) | 1% (w/v) | Kilka fish oil stored at 4°C | Effective at controlling oxidation. No significant difference observed compared to 1% α-tocopherol. | [3][8] |
| α-Tocopherol | Not specified | Cholesterol heated at 180°C | More effective than BHT in preventing thermal oxidation of cholesterol. | [6] |
| Quercetin | Not specified | Cholesterol heated at 180°C | More effective than BHT in preventing thermal oxidation of cholesterol. | [6] |
| Green Tea Catechins (GTC) | Not specified | Cholesterol heated at 180°C | More effective than BHT in preventing thermal oxidation of cholesterol. | [6] |
Note: The efficacy of antioxidants can be system-dependent. The data above provides a general comparison. It is recommended to optimize the choice and concentration of antioxidant for your specific application.
IV. Experimental Protocols
Protocol 1: Stability Assessment by Thin-Layer Chromatography (TLC)
This protocol allows for the rapid, qualitative detection of cholesteryl ether hydrolysis by separating the intact ether from free cholesterol.
Materials:
-
TLC plates (silica gel 60 F254)
-
Sample of cholesteryl ether (stored and fresh/standard)
-
Cholesterol standard
-
Developing solvent: Hexane (B92381):Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
-
TLC developing tank
-
Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)
-
Capillary tubes for spotting
-
Heat gun or oven for visualization
Methodology:
-
Prepare the TLC developing tank by adding the solvent system to a depth of about 0.5 cm. Cover the tank with a lid and let it saturate for at least 15-20 minutes.
-
Dissolve small amounts of your stored cholesteryl ether sample, a fresh cholesteryl ether standard, and a cholesterol standard in a suitable volatile solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Using separate capillary tubes, carefully spot the samples onto the TLC plate, about 1 cm from the bottom. Keep the spots small and well-separated.
-
Place the spotted TLC plate into the saturated developing tank and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the spots.
-
Iodine: Place the dried plate in a sealed tank containing a few crystals of iodine. Lipids will appear as yellow-brown spots.
-
Phosphomolybdic Acid: Spray the plate evenly with a 10% solution of phosphomolybdic acid in ethanol. Heat the plate with a heat gun until dark blue-green spots appear against a yellow-green background.
-
-
Analysis: Compare the spot from your stored sample to the standards. Intact cholesteryl ether will have a high Rf value (closer to the solvent front). Free cholesterol is more polar and will have a lower Rf value. The presence of a spot in your stored sample that co-migrates with the cholesterol standard indicates hydrolysis.
Protocol 2: Analysis of Oxidation Products by GC-MS
This protocol provides a general workflow for the analysis of cholesteryl ether oxidation products (COPs). Specific parameters will need to be optimized for your instrument and target analytes.
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Capillary column suitable for lipid analysis (e.g., DB-5 or similar)
-
Stored cholesteryl ether sample
-
Internal standard (e.g., epicoprostanol)
-
Saponification reagent (e.g., methanolic KOH)
-
Extraction solvents (e.g., hexane, diethyl ether)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
Methodology:
-
Sample Preparation & Saponification:
-
Accurately weigh a known amount of the cholesteryl ether sample into a screw-cap tube.
-
Add a known amount of internal standard.
-
Add methanolic KOH and incubate at room temperature (or gentle heat) to hydrolyze the ester bonds, releasing the cholesterol and any oxidized cholesterol moieties. This step is necessary to analyze the sterol core; direct analysis of intact oxidized esters is also possible but more complex.
-
-
Extraction:
-
Neutralize the reaction mixture with an appropriate acid.
-
Extract the non-saponifiable lipids (containing cholesterol and COPs) using hexane or another non-polar solvent. Repeat the extraction 2-3 times.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl groups of the sterols into more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Heat the sample (e.g., at 60-70°C) for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Injector Temp: 280°C
-
Oven Program: Start at 150°C, hold for 2-5 min, then ramp at 10-20°C/min to 280-300°C, and hold for 5-10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temp: 230°C
-
Scan Mode: Full scan (e.g., m/z 50-700) to identify unknown peaks.
-
Selected Ion Monitoring (SIM): For quantitative analysis of specific, known COPs.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to cholesterol and various COPs by comparing their retention times and mass spectra to known standards or library data.
-
Quantify the amount of each COP relative to the internal standard.
-
V. Mandatory Visualizations
Caption: Major degradation pathways for cholesteryl ethers during storage.
Caption: Workflow for the analytical assessment of cholesteryl ether stability.
References
- 1. Enzymatic synthesis/hydrolysis of cholesteryl oleate in surface films. Inhibition by lecithin and its reversal by bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of hepatic cholesterol ester hydrolase and acyl-coenzyme A:cholesterol acyltransferase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of cholesterol and beta-sitosterol and prevention by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of phospholipids on the hydrolysis of cholesterol oleate liquid crystals by lysosomal acid lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. idosi.org [idosi.org]
Technical Support Center: Purification of Cholesteryl Isoamyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cholesteryl isoamyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized via the Williamson ether synthesis. This method involves the reaction of cholesterol with a suitable isoamyl halide (e.g., isoamyl iodide or bromide) in the presence of a strong base.[1][2][3][4][5] The base deprotonates the hydroxyl group of cholesterol to form a cholesteryl alkoxide, which then acts as a nucleophile and attacks the isoamyl halide in an SN2 reaction to form the ether linkage.
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The primary impurities in the synthesis of this compound typically include:
-
Unreacted Cholesterol: Incomplete reaction can leave a significant amount of the starting cholesterol.
-
Unreacted Isoamyl Halide: Excess isoamyl halide may remain after the reaction.
-
Elimination Byproduct (Isoamylene): The strong base used in the Williamson ether synthesis can promote an E2 elimination reaction with the isoamyl halide, leading to the formation of isoamylene.[2][5]
-
Side-products from the Base: Depending on the base used, other byproducts may be present.
Q3: Which analytical techniques are recommended for monitoring the purification of this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification, particularly during column chromatography.[6][7][8][9][10] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity. For structural confirmation and to ensure the final product is free of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is essential.[11][12][13]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Cholesterol | Ensure a sufficiently strong and fresh base (e.g., sodium hydride) is used in an appropriate molar excess. The reaction should be carried out under anhydrous conditions as moisture will consume the base. |
| Inefficient Nucleophilic Attack | The choice of isoamyl halide is important; iodides are generally more reactive than bromides. Ensure the reaction temperature is optimal for the SN2 reaction. |
| Competing Elimination Reaction | Use the least sterically hindered isoamyl halide possible (primary is ideal). Avoid excessively high reaction temperatures which can favor elimination over substitution.[2][5] |
| Loss of Product During Work-up | Ensure proper phase separation during extractions. Minimize the number of transfer steps to avoid mechanical losses. |
Problem 2: Poor Separation of this compound from Impurities during Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. This compound is a non-polar compound. Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a small percentage of a more polar solvent like diethyl ether or ethyl acetate (B1210297). Use TLC to test various solvent systems to find the one that gives good separation between the product and impurities. An ideal Rf value for the product on TLC for good column separation is typically between 0.2 and 0.4.[6][7] |
| Co-elution with Cholesterol | Cholesterol is more polar than this compound due to its free hydroxyl group. If they are co-eluting, your solvent system is likely too polar. Decrease the proportion of the polar solvent in your eluent. A very shallow gradient of the polar solvent can improve separation. |
| Column Overloading | Applying too much crude product to the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica (B1680970) gel. |
| Irregular Column Packing | An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Problem 3: Product Appears to be Contaminated After Purification
| Possible Cause | Suggested Solution |
| Fractions Collected are Too Large | Collecting large fractions can lead to the mixing of your product with impurities that elute closely. Collect smaller fractions and analyze them by TLC before combining. |
| Presence of an Unforeseen Impurity | If an unknown impurity is present, consider its potential identity. If it is more polar than your product, it should elute later. If it is less polar, it should elute earlier. Adjust your fraction collection accordingly. Characterization by NMR or mass spectrometry can help identify the impurity. |
| Solvent Impurities | Ensure you are using high-purity solvents for both the reaction and the chromatography, as impurities from the solvents can contaminate your final product. |
Experimental Protocols
Synthesis of this compound (Adapted from Williamson Ether Synthesis Principles)
This protocol is a general guideline and may require optimization.
-
Preparation of Cholesteryl Alkoxide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cholesterol (1 equivalent) in anhydrous toluene.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise at room temperature.
-
Stir the suspension at room temperature for 1 hour, then heat to 80°C for 2 hours to ensure complete formation of the sodium cholesteryl alkoxide.
-
-
Etherification:
-
To the alkoxide solution, add isoamyl iodide (1.5 equivalents) dropwise at 80°C.
-
Continue to stir the reaction mixture at 80°C for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess NaH by the slow addition of ethanol, followed by water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Column Chromatography
-
Preparation of the Column:
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane or petroleum ether. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or toluene).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding small increments of diethyl ether or ethyl acetate (e.g., starting with 1% and slowly increasing to 5-10%). A suggested gradient could be:
-
Hexane (100%)
-
Hexane:Diethyl Ether (99:1)
-
Hexane:Diethyl Ether (98:2)
-
Hexane:Diethyl Ether (95:5)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Data Presentation
Table 1: Illustrative TLC Data for Purification of this compound
| Compound | Typical Rf Value (Hexane:Diethyl Ether 98:2) | Notes |
| This compound | ~0.6 - 0.7 | The desired product, relatively non-polar. |
| Cholesterol | ~0.2 - 0.3 | More polar starting material due to the hydroxyl group. |
| Isoamylene | > 0.9 | Very non-polar byproduct, will run close to the solvent front. |
Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Quantitative Parameters for a Typical Purification
| Parameter | Illustrative Value |
| Crude Product Yield | 70-85% |
| Purity after Column Chromatography | >98% (by HPLC or NMR) |
| Overall Purified Yield | 50-70% |
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting common issues in the purification of this compound.
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. silicycle.com [silicycle.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. jk-sci.com [jk-sci.com]
- 9. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Molecular organization and motions of cholesteryl esters in crystalline and liquid crystalline phases: a 13C and 1H magic angle spinning NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scs.illinois.edu [scs.illinois.edu]
Optimizing the alignment of cholesteryl isoamyl ether liquid crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the alignment of cholesteryl isoamyl ether liquid crystals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.
Troubleshooting Guide: Common Alignment Issues
Users may encounter several common issues when attempting to achieve uniform alignment of this compound liquid crystals. This guide outlines potential problems, their likely causes, and actionable solutions.
| Issue | Potential Causes | Solutions |
| Poor or Non-Uniform Alignment | 1. Contaminated Substrates: Dust, grease, or other particulates on the glass substrates. 2. Inadequate Surface Treatment: Insufficient or non-uniform rubbing of the alignment layer (e.g., polyimide, PVA). 3. Improper Curing of Alignment Layer: Incorrect temperature or duration for curing the polymer alignment layer. 4. Incorrect Cell Gap: A cell gap that is too large or too small for the desired alignment. | 1. Thoroughly clean substrates with solvents like acetone, isopropanol, and deionized water in an ultrasonic bath. 2. Ensure consistent pressure, speed, and direction during the rubbing process. Consider using a mechanical rubbing machine for better reproducibility. 3. Follow the manufacturer's specifications for curing the alignment layer material. 4. Use precision spacers to control the cell gap and verify it using optical methods. |
| Appearance of Oily Streaks or a "Focal Conic" Texture | 1. Rapid Cooling: Cooling the liquid crystal from its isotropic phase too quickly can prevent the formation of a uniform planar texture. 2. Shear Flow During Filling: Filling the cell too rapidly can induce a disordered, light-scattering texture.[1] 3. Incompatible Surface Anchoring: The surface treatment may not be providing strong enough anchoring to promote the desired alignment. | 1. Cool the sample slowly and in a controlled manner from the isotropic phase through the cholesteric phase. 2. Fill the cell slowly via capillary action in the isotropic phase to minimize flow-induced defects. 3. Experiment with different alignment layers or surface treatments. For planar alignment, ensure the rubbing is sufficient. For homeotropic alignment, ensure the coating is uniform. |
| "Fingerprint" Texture in Planar Alignment Attempts | 1. Incorrect Anchoring Conditions: This texture can appear when the helical axis is parallel to the substrates, which may occur with certain surface treatments.[2] 2. Contamination: Impurities in the liquid crystal material can disrupt the desired alignment. | 1. Verify that the surface treatment (e.g., rubbed polyimide) is appropriate for planar alignment where the helical axis is perpendicular to the substrates. 2. Use high-purity this compound. |
| Disclination Lines or Points | 1. Topological Defects: These are inherent to the liquid crystal phase and can be pinned by surface imperfections or dust particles.[3][4][5] 2. Stress During Cell Assembly: Mechanical stress introduced when sealing the cell can create defects. | 1. Ensure substrates are impeccably clean. Applying a small AC electric field can sometimes help to annihilate some defects. 2. Assemble the cell carefully, applying uniform pressure. |
Logical Flow for Troubleshooting Alignment Issues
The following diagram illustrates a step-by-step process for troubleshooting common alignment problems.
References
Technical Support Center: Overcoming Solubility Challenges with Cholesteryl Isoamyl Ether
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using cholesteryl isoamyl ether in their experiments by addressing common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of cholesterol, a critical component of animal cell membranes.[1] Like many cholesterol derivatives, it is a highly lipophilic molecule, meaning it has poor solubility in aqueous solutions.[2] This can lead to challenges in experimental assays, such as precipitation, inaccurate concentration measurements, and unreliable results.
Q2: What are the initial signs of solubility problems with this compound in my experiment?
A2: Be aware of the following indicators of poor solubility:
-
Visible Precipitate: The most obvious sign is the formation of a solid precipitate or a cloudy appearance in your stock solution or the final assay medium after the addition of this compound.
-
Inconsistent Results: High variability between replicate experiments can be a symptom of inconsistent compound solubility.
-
Lower Than Expected Biological Activity: If the observed effect is less than anticipated, it might be due to the actual concentration of the solubilized compound being lower than the calculated concentration.
Q3: Which solvents are recommended for preparing a stock solution of this compound?
A3: Due to its lipophilic nature, organic solvents are necessary to dissolve this compound. Based on the solubility of cholesterol and related compounds, the following solvents are recommended for preparing a high-concentration stock solution:
-
Chloroform (B151607) [3][4][5]
-
Dimethyl Sulfoxide (DMSO) [4]
-
Ethanol (B145695) (especially when heated) [3][4]
-
Dichloromethane [4]
It is crucial to start with a high-concentration stock solution in an appropriate organic solvent before making further dilutions into your aqueous experimental medium.
Q4: How can I prevent this compound from precipitating when I add it to my aqueous assay buffer or cell culture medium?
A4: To avoid precipitation upon dilution in aqueous media, consider the following strategies:
-
Use a Co-solvent System: When preparing your working solution, dilute the stock solution into your aqueous medium that contains a small percentage of an organic co-solvent like DMSO or ethanol. The final concentration of the organic solvent should typically be kept low (e.g., <1%) to minimize potential toxicity or off-target effects in biological assays.[6]
-
Slow Addition and Mixing: Add the stock solution to the aqueous medium slowly while vortexing or stirring to facilitate dispersion.
-
Complexation with a Carrier: For cell culture experiments, lipids can be complexed with fatty acid-free bovine serum albumin (BSA) to improve their delivery and availability to cells.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms when preparing a stock solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent at room temperature. | 1. Warm the solution: Gently warm the solution in a water bath to increase the solubility. For example, cholesterol's solubility in ethanol increases significantly with heat.[3] 2. Use sonication: Sonication can help break down small particles and facilitate dissolution.[7] 3. Try a different solvent: If warming and sonication are ineffective, consider switching to a solvent in which cholesterol and its derivatives have higher solubility, such as chloroform or dichloromethane.[4][5] |
| Compound precipitates out of the aqueous working solution over time. | The final concentration in the aqueous medium is still too high for stable solubilization, even with a co-solvent. | 1. Decrease the final concentration: If experimentally feasible, lower the final concentration of this compound in your assay. 2. Increase the co-solvent percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) may help maintain solubility. Always run a vehicle control to account for any effects of the solvent. 3. Prepare fresh dilutions: Prepare the final working solution immediately before use to minimize the time for precipitation to occur. |
| Inconsistent results in cell-based assays. | Poor or inconsistent delivery of the lipophilic compound to the cells. | 1. Use a carrier protein: As mentioned in the FAQs, complexing this compound with fatty acid-free BSA can improve its delivery to cells in culture.[6] 2. Ensure complete initial dissolution: Any undissolved particles in your stock solution will lead to inaccurate and inconsistent final concentrations. Visually inspect your stock solution for any particulate matter before making dilutions. |
Data Presentation
| Solvent | Expected Solubility | Notes |
| Water | Insoluble | Cholesteryl esters and ethers are highly hydrophobic.[2] |
| Ethanol | Slightly to moderately soluble | Solubility is expected to increase with heating.[3] |
| Methanol | Slightly soluble | [4] |
| Chloroform | Soluble | A good initial solvent to try for creating a stock solution.[3][4][5] |
| Diethyl Ether | Soluble | [3][5] |
| Dichloromethane | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of lipophilic compounds for biological assays.[4] |
| Acetone | Soluble | [5] |
| Benzene | Soluble | [3] |
| n-Hexane | Sparingly soluble to soluble | [4] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general guideline for dissolving this compound for use in in vitro experiments.
Materials:
-
This compound
-
High-purity organic solvent (e.g., DMSO, Chloroform, or Ethanol)
-
Sterile, glass vials with Teflon-lined caps
-
Pipettes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile glass vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent to achieve the desired stock solution concentration (e.g., 10-20 mg/mL).
-
Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Warming (if necessary): If the compound does not fully dissolve, place the vial in a water bath or on a heating block set to a gentle temperature (e.g., 37-50°C). Periodically remove the vial and vortex until the solution is clear. Caution: If using a low-boiling point solvent like diethyl ether or chloroform, be mindful of pressure buildup and ensure proper ventilation.
-
Sonication (optional): If warming is not sufficient or desired, place the vial in a bath sonicator for 5-10 minutes, or until the solution clarifies.
-
Sterilization (for cell culture): If the stock solution is for use in cell culture, it can be sterilized by filtering through a 0.22 µm PTFE syringe filter. Ensure the filter is compatible with the chosen organic solvent.
-
Storage: Store the stock solution in a tightly sealed glass vial at -20°C or -80°C to minimize solvent evaporation and degradation. Protect from light.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Signaling pathway of CCK2R leading to cell proliferation and invasion.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of cholesteryl ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of cholesteryl ethers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of cholesteryl ethers, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Cholesterol: In Williamson ether synthesis, the formation of the cholesteryl alkoxide is crucial. An insufficiently strong base or non-anhydrous conditions can lead to incomplete deprotonation. | - Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. - Ensure all glassware is flame-dried or oven-dried and that solvents are anhydrous. |
| Steric Hindrance: Cholesterol is a bulky, sterically hindered secondary alcohol, which can slow down the SN2 reaction rate in Williamson synthesis. | - Use a less sterically hindered and more reactive alkylating agent (e.g., primary alkyl halides are preferred over secondary). - Consider alternative methods for sterically hindered alcohols, such as using a more reactive leaving group on the alkyl chain (e.g., tosylate or mesylate). |
| Competing Elimination Reaction (E2): The alkoxide of cholesterol is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary or tertiary halides, leading to the formation of an alkene byproduct instead of the desired ether.[1][2][3] | - Use a primary alkyl halide as the electrophile. - Lower the reaction temperature to favor the SN2 substitution over the E2 elimination, as elimination reactions often have a higher activation energy.[1] - Use a polar aprotic solvent like DMF or acetonitrile (B52724) to enhance the nucleophilicity of the cholesteryl alkoxide.[1][4] |
| Poor Leaving Group: The efficiency of the SN2 reaction depends on the quality of the leaving group on the alkylating agent. | - Use alkylating agents with good leaving groups such as iodides, bromides, tosylates, or mesylates.[2] |
| Decomposition of Reagents: Reagents may have degraded due to improper storage or handling. | - Use freshly opened or properly stored reagents. Ensure alkyl halides have not decomposed to release halogens. |
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Potential Cause | Recommended Solution |
| Unreacted Cholesterol: Due to the steric hindrance of cholesterol, reactions may not go to completion, leaving unreacted starting material. | - Increase the reaction time or temperature moderately. - Use a slight excess of the alkylating agent. - Purify the crude product using column chromatography. Cholesterol, being more polar than the cholesteryl ether, will have a lower Rf value on a silica (B1680970) gel TLC plate.[5] |
| Unreacted Alkylating Agent: Excess alkylating agent may remain in the reaction mixture. | - If the alkylating agent is volatile, it can be removed under reduced pressure. - If non-volatile, it can be separated by column chromatography. |
| Alkene Byproduct from E2 Elimination: As mentioned above, E2 elimination is a common side reaction.[1][3] | - Optimize reaction conditions to favor SN2 (lower temperature, primary alkyl halide). - The alkene byproduct is typically less polar than the cholesteryl ether and can be separated by column chromatography. |
| Di-cholesteryl Ether Formation (in some methods): At high temperatures, self-condensation of cholesterol can occur, leading to the formation of di-cholesteryl ether.[6] | - Carefully control the reaction temperature. - This impurity can be separated by column chromatography. |
| Hydrolysis of Product: If water is present during workup or purification, especially under acidic or basic conditions, the ether linkage may be susceptible to hydrolysis, although generally stable.[7] | - Ensure all workup steps are performed under neutral or carefully controlled pH conditions. - Use anhydrous solvents for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing cholesteryl ethers and what are its main challenges?
The Williamson ether synthesis is a widely used method. It involves the deprotonation of cholesterol with a strong base to form the cholesteryl alkoxide, followed by an SN2 reaction with an alkyl halide.[2][8] The primary challenges are the steric hindrance of the cholesterol molecule, which can lead to slow reaction rates and low yields, and the competing E2 elimination reaction, which forms an alkene byproduct.[1][3]
Q2: How can I monitor the progress of my cholesteryl ether synthesis?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[9] A spot of the reaction mixture is applied to a silica gel plate and eluted with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The starting material (cholesterol) is more polar and will have a lower Rf value than the less polar product (cholesteryl ether). The disappearance of the cholesterol spot and the appearance of a new, higher Rf spot indicate the progress of the reaction.
Q3: What are the best purification methods for cholesteryl ethers?
Column chromatography is the most effective method for purifying cholesteryl ethers from unreacted cholesterol and other byproducts.[5] Due to the difference in polarity (cholesterol is more polar than the ether product), a good separation can be achieved on a silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane. Recrystallization from a suitable solvent can also be used for further purification of the solid product.
Q4: I am using a tosylate or mesylate as a leaving group on my alkyl chain. What are the advantages of this approach?
Tosylates and mesylates are excellent leaving groups, often better than halides.[2] Using an alkyl tosylate or mesylate can significantly increase the rate of the SN2 reaction, which can be particularly beneficial when dealing with a sterically hindered nucleophile like the cholesteryl alkoxide. This can lead to higher yields and shorter reaction times.[10][11]
Q5: What analytical techniques can I use to confirm the structure and purity of my synthesized cholesteryl ether?
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, allowing for the confirmation of the ether linkage and the absence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[12]
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of the product. A single spot on the TLC plate is a good indication of purity.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from cholesterol and the appearance of a C-O stretch for the ether are characteristic.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of Cholesteryl Oleyl Ether
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis adapted for cholesterol.
Materials:
-
Cholesterol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Oleyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Alkoxide Formation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add cholesterol (1.0 eq).
-
Add anhydrous THF or DMF via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.
-
-
Etherification:
-
Cool the reaction mixture back to 0 °C.
-
Add oleyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure cholesteryl oleyl ether (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
Protocol 2: Synthesis of Cholesteryl Ethers via Mesylates
This method involves the reaction of the sodium salt of cholesterol with an alkyl mesylate.[10]
Materials:
-
Cholesterol
-
Sodium metal
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
-
Fatty alcohol (e.g., hexanol, tetradecanol)
-
Methanesulfonyl chloride
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Alkyl Mesylate:
-
Dissolve the fatty alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude alkyl mesylate. Use this directly in the next step.
-
-
Preparation of Sodium Cholesterate:
-
In a separate flask, add cholesterol (1.0 eq) to anhydrous toluene.
-
Add small pieces of sodium metal (1.5 eq) and heat the mixture to reflux until all the sodium has reacted.
-
-
Etherification:
-
To the sodium cholesterate solution, add the crude alkyl mesylate (1.2 eq) dissolved in a small amount of anhydrous DMF.
-
Heat the reaction mixture at 80 °C for 12-24 hours. Monitor by TLC.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 1.
-
Data Presentation
Table 1: Comparison of Yields for Different Cholesteryl Ether Synthesis Methods
| Synthesis Method | Alkyl/Aryl Group | Yield (%) | Reference |
| Mesylate Method | Hexyl | 55-70 | [10] |
| Mesylate Method | Tetradecyl | 55-70 | [10] |
| Mesylate Method | Oleyl | 55-70 | [10] |
| Cross-Coupling | Various Aroyls | 56-100 | [13] |
| Alcoholysis of Tosylate | Various Alkyls | Generally high | [11] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions.
Visualizations
Caption: Experimental workflow for cholesteryl ether synthesis.
Caption: Troubleshooting decision tree for cholesteryl ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis of Oxidized 3β,3′β-Disteryl Ethers and Search after High-Temperature Treatment of Sterol-Rich Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of Synthesized Cholesteryl Isoamyl Ether: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized cholesteryl isoamyl ether, a key component in various drug delivery systems. We present detailed experimental protocols, comparative data, and a workflow for a robust purity assessment.
Comparison of Analytical Techniques for Purity Validation
The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most powerful and commonly employed methods. Each technique offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides about the sample's composition and impurity profile.
| Analytical Technique | Principle | Typical Purity (%) | Advantages | Limitations |
| Synthesized this compound | - | ≥98% (supplier data)[1][2] | - | Potential impurities include unreacted cholesterol, isoamyl alcohol, and side-products from the synthesis. The exact impurity profile is often not provided by suppliers. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | >99% (method dependent) | Excellent for quantifying known impurities and resolving non-volatile compounds. Non-destructive.[3] | May require chromophores for UV detection. Resolution can be challenging for structurally similar impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio. | >99% (method dependent) | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information for impurity identification.[4] | Requires derivatization for non-volatile compounds, which can introduce artifacts. High temperatures can cause degradation of thermally labile compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation based on polarity coupled with mass detection. | >99% (method dependent) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. Suitable for a wide range of compounds.[5] | Ionization efficiency can vary between compounds, potentially affecting quantification. |
Alternatives to this compound
In the context of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs), several alternatives to this compound are utilized. These alternatives are chosen based on their ability to modulate membrane fluidity, enhance stability, and improve transfection efficiency. The purity of these alternatives is equally critical to the performance of the final formulation.
| Alternative Compound | Application in Drug Delivery | Stated Purity/Quality | Analytical Considerations |
| Cholesterol | Standard component in LNPs for membrane stabilization.[6] | USP Grade, >99% | Well-characterized by various analytical methods. |
| Phytosterols (e.g., Campesterol, Sitosterol) | Natural alternatives to cholesterol, can influence LNP morphology and transfection efficiency.[7] | Typically high purity, but can be mixtures of different sterols. | Requires methods capable of separating structurally similar sterols. |
| Other Cholesteryl Esters (e.g., Oleate, Linoleate) | Used to modify the lipid core of nanoparticles.[5] | Variable, dependent on synthesis and purification. | Purity analysis is similar to that of this compound. |
| Dendritic Glycerol-Cholesterol Amphiphiles | Polymeric structures designed for drug delivery with potentially improved biocompatibility.[8] | Requires characterization of polymer dispersity in addition to chemical purity. | Size exclusion chromatography (SEC) may be needed in addition to standard chromatographic techniques. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50 v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[3]
-
Sample Preparation: Dissolve a known amount of synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject 10-20 µL of the sample solution. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive for the detection of volatile and semi-volatile impurities.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., OV-1 or DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating cholesteryl esters based on carbon number. A polar column (e.g., Silar 10C) can be used for separation based on unsaturation.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the sample.
-
Temperature Program:
-
Initial temperature: 250°C, hold for 2 minutes.
-
Ramp to 320°C at 10°C/min.
-
Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 700.
-
Sample Preparation: Dissolve the sample in a volatile solvent like hexane (B92381) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
-
Analysis: Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique provides a powerful combination of separation and identification capabilities.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Start with 80% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Analysis: Purity is determined from the TIC. The high-resolution mass data allows for the accurate identification of impurities.[5]
Purity Validation Workflow
A systematic workflow is essential for the comprehensive validation of synthesized this compound. This involves a multi-step process from initial screening to in-depth characterization and final purity confirmation.
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
Signaling Pathway and Logical Relationship Diagrams
In the context of purity validation, a diagram illustrating the logical flow of the analytical process is more pertinent than a biological signaling pathway. The Graphviz diagram above outlines the decision-making process and the interplay between different analytical techniques to achieve a thorough purity assessment. This workflow ensures that both quantitative purity and the identity of any significant impurities are determined, leading to a high-confidence validation of the synthesized this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 4. Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of free fatty acids and cholesteryl esters delivered in liposomes as novel class of antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labinsights.nl [labinsights.nl]
- 7. avantiresearch.com [avantiresearch.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Cholesteryl Isoamyl Ether and Cholesteryl Benzoate in Liquid Crystal Applications
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl esters and ethers are fundamental components in the formulation of thermochromic liquid crystals, materials that exhibit a color change in response to temperature variations. This guide provides a detailed comparison of two such compounds: cholesteryl isoamyl ether and the historically significant cholesteryl benzoate (B1203000). This document aims to assist researchers and professionals in selecting the appropriate material for their specific applications, with a focus on performance characteristics and supporting experimental data.
Introduction to Cholesteryl Derivatives in Liquid Crystals
Cholesteric liquid crystals, also known as chiral nematic liquid crystals, are characterized by a helical structure. The pitch of this helix, which is the distance over which the molecular orientation completes a 360° twist, is sensitive to temperature. This temperature dependence of the helical pitch is responsible for the selective reflection of certain wavelengths of light, resulting in the material's characteristic color. When the temperature changes, the pitch changes, and consequently, the reflected color changes. This property makes them invaluable in applications such as thermometers, sensors, and imaging systems.
Cholesteryl Benzoate was the first material in which liquid crystal properties were discovered, making it a benchmark compound in the field.[1] Its ester linkage provides a degree of rigidity and influences its mesophase behavior.
This compound , on the other hand, features an ether linkage. Generally, cholesteryl ethers exhibit lower and narrower ranges of mesophase transition temperatures compared to their corresponding esters.[2] This difference in linkage can significantly impact the material's thermal and optical properties.
Performance Comparison: this compound vs. Cholesteryl Benzoate
A direct quantitative comparison is challenging due to the limited availability of specific experimental data for this compound. However, based on the known properties of cholesteryl benzoate and the general characteristics of cholesteryl ethers, we can construct a comparative overview.
Table 1: Comparison of Physical and Liquid Crystalline Properties
| Property | This compound | Cholesteryl Benzoate |
| Chemical Formula | C₃₂H₅₆O | C₃₄H₅₀O₂ |
| Molecular Weight | 456.80 g/mol | 490.77 g/mol |
| Linkage Type | Ether | Ester |
| Melting Point (Solid to Liquid Crystal) | Lower than Cholesteryl Benzoate (estimated) | ~145 °C |
| Clearing Point (Liquid Crystal to Isotropic Liquid) | Lower and narrower range than Cholesteryl Benzoate (estimated) | ~178.5 °C |
| Mesophase Type | Cholesteric (expected) | Cholesteric |
| Thermochromic Range | Expected to be at a lower temperature range | Well-documented in various mixtures |
| Stability | Generally more stable to hydrolysis | Susceptible to hydrolysis |
Experimental Protocols
Synthesis of Cholesteryl Benzoate
A common method for the synthesis of cholesteryl benzoate involves the reaction of cholesterol with benzoyl chloride in the presence of pyridine.
Materials:
-
Cholesterol (1.0 g)
-
Pyridine (3 mL)
-
Benzoyl chloride (0.4 mL)
-
Methanol (B129727) (15 mL)
-
Ethyl acetate (B1210297)
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve 1.0 g of cholesterol in 3 mL of pyridine.
-
Carefully add 0.4 mL of benzoyl chloride to the solution.
-
Heat the mixture on a steam bath for 10 minutes.
-
Cool the flask in an ice bath to facilitate precipitation.
-
Add 15 mL of methanol to the mixture.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from hot ethyl acetate to obtain pure cholesteryl benzoate.[3]
Synthesis of this compound (General Method)
A general method for synthesizing cholesteryl alkyl ethers involves the reaction of a cholesterol salt with an alkyl halide or mesylate. This can be adapted for isoamyl bromide.
Materials:
-
Cholesterol
-
Sodium hydride
-
Toluene (anhydrous)
-
Dimethylformamide (anhydrous)
-
Isoamyl mesylate (or isoamyl bromide)
Procedure:
-
Prepare the sodium salt of cholesterol by reacting cholesterol with sodium hydride in anhydrous toluene.
-
In a separate flask, prepare isoamyl mesylate by reacting isoamyl alcohol with methanesulfonyl chloride.
-
Add the isoamyl mesylate to the sodium salt of cholesterol in toluene.
-
Add anhydrous dimethylformamide to the reaction mixture.
-
Heat the mixture at approximately 80°C and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and purify the product using column chromatography to isolate this compound.[4]
Characterization of Liquid Crystalline Properties
The thermotropic behavior of cholesteryl derivatives can be characterized using several standard techniques.
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a microscope slide and cover it with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarized light microscope as the temperature is increased and then decreased.
-
Identify the characteristic textures of the different liquid crystal phases (e.g., focal conic, fingerprint) and note the temperatures at which phase transitions occur.
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Cool the sample at the same rate back to room temperature.
-
Record the heat flow as a function of temperature. The peaks in the thermogram correspond to the phase transition temperatures (melting point and clearing point) and their associated enthalpy changes.[5]
Applications in Drug Development and Research
Cholesteric liquid crystals are gaining attention in the field of drug delivery and biosensing due to their unique optical properties that are sensitive to external stimuli.
Thermo-Responsive Drug Delivery
Thermo-responsive liquid crystal formulations can be designed to release a drug at a specific temperature. For instance, a drug can be encapsulated within a liquid crystal matrix that undergoes a phase transition at or near physiological temperatures, leading to a change in the matrix structure and subsequent drug release.[6][7]
Biosensors for Drug Screening
The helical structure of cholesteric liquid crystals is sensitive to the presence of certain molecules, which can alter the pitch and thus the reflected color. This principle can be utilized to develop biosensors for high-throughput drug screening. A change in color upon interaction with a target molecule can indicate a binding event.[8][9]
Visualizing Experimental and Application Workflows
The following diagrams illustrate the logical flow of synthesis, characterization, and a potential application of these liquid crystal materials.
References
- 1. [PDF] Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermoresponsive cholesteric liquid-crystal systems doped with terpenoids as drug delivery systems for skin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of bile acids using optical biosensors based on cholesteric liquid crystal droplets - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. wur.nl [wur.nl]
Spectroscopic Validation of Cholesteryl Isoamyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of cholesteryl isoamyl ether against common cholesteryl esters, namely cholesteryl oleate (B1233923) and cholesteryl benzoate (B1203000). Due to the limited availability of direct experimental spectra for this compound, this document presents predicted spectroscopic data based on the well-established spectral characteristics of the cholesterol backbone and the isoamyl functional group. This guide serves as a valuable resource for the structural validation of synthesized this compound and for comparing its spectroscopic properties with those of widely used cholesterol derivatives.
Comparative Spectroscopic Data
The following tables summarize the key predicted and experimental spectroscopic data for this compound, cholesteryl oleate, and cholesteryl benzoate.
¹H NMR Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Cholesteryl Oleate (Experimental) | Cholesteryl Benzoate (Experimental)[1][2] |
| Cholesterol H-3 | ~3.1 - 3.3 (m) | ~4.6 (m) | ~4.8 (m) |
| Cholesterol H-6 | ~5.3 - 5.4 (m) | ~5.4 (m) | ~5.4 (m) |
| Cholesterol H-18 (CH₃) | ~0.67 (s) | ~0.68 (s) | ~0.69 (s) |
| Cholesterol H-19 (CH₃) | ~1.01 (s) | ~1.02 (s) | ~1.03 (s) |
| Cholesterol H-21 (CH₃) | ~0.91 (d) | ~0.92 (d) | ~0.92 (d) |
| Cholesterol H-26/27 (CH₃) | ~0.86 (d) | ~0.86 (d) | ~0.87 (d) |
| Ether/Ester Linkage Protons | |||
| Isoamyl O-CH₂ | ~3.4 - 3.6 (t) | - | - |
| Isoamyl CH₂ | ~1.5 - 1.7 (m) | - | - |
| Isoamyl CH | ~1.7 - 1.9 (m) | - | - |
| Isoamyl CH₃ | ~0.9 (d) | - | - |
| Oleate α-CH₂ | - | ~2.3 (t) | - |
| Oleate Vinyl CH=CH | - | ~5.3 (m) | - |
| Benzoate ortho-H | - | - | ~8.0 (d) |
| Benzoate meta/para-H | - | - | ~7.4 - 7.6 (m) |
¹³C NMR Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Cholesteryl Oleate (Experimental) | Cholesteryl Benzoate (Experimental)[3] |
| Cholesterol C-3 | ~79 - 81 | ~74 | ~75 |
| Cholesterol C-5 | ~140 - 141 | ~140 | ~140 |
| Cholesterol C-6 | ~121 - 122 | ~123 | ~123 |
| Cholesterol C-18 | ~11.8 | ~11.9 | ~11.9 |
| Cholesterol C-19 | ~19.4 | ~19.3 | ~19.3 |
| Cholesterol C-21 | ~18.7 | ~18.7 | ~18.7 |
| Cholesterol C-26/27 | ~22.6, ~22.8 | ~22.6, ~22.8 | ~22.6, ~22.8 |
| Ether/Ester Linkage Carbons | |||
| Isoamyl O-CH₂ | ~65 - 67 | - | - |
| Isoamyl CH₂ | ~38 - 40 | - | - |
| Isoamyl CH | ~25 - 27 | - | - |
| Isoamyl CH₃ | ~22 - 24 | - | - |
| Oleate C=O | - | ~173 | - |
| Oleate α-CH₂ | - | ~35 | - |
| Oleate Vinyl C=C | - | ~130 | - |
| Benzoate C=O | - | - | ~166 |
| Benzoate Aromatic C | - | - | ~128 - 133 |
IR Spectroscopy Data
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | Cholesteryl Oleate (Experimental) | Cholesteryl Benzoate (Experimental) |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 | 2850 - 3000 |
| C=C Stretch (Cholesterol) | ~1670 | ~1670 | ~1670 |
| C-O-C Stretch (Ether) | 1070 - 1150 (strong) | - | - |
| C=O Stretch (Ester) | - | ~1735 (strong) | ~1720 (strong) |
| C-O Stretch (Ester) | - | ~1170 | ~1270 and ~1110 |
| Aromatic C=C Stretch | - | - | ~1600, ~1580 |
| Aromatic C-H Bending | - | - | ~710 |
Mass Spectrometry Data
Table 4: Comparative Mass Spectrometry Fragmentation
| Parameter | This compound (Predicted) | Cholesteryl Oleate | Cholesteryl Benzoate |
| Molecular Ion [M]⁺ | m/z 456.8 | m/z 651.1 | m/z 490.8 |
| Major Fragments | [M - C₅H₁₁O]⁺ (m/z 369, loss of isoamyloxy group) , [M - C₅H₁₁]⁺ (m/z 385, loss of isoamyl radical), fragments from the cholesterol ring system. | [M - C₁₈H₃₃O₂]⁺ (m/z 369, loss of oleate group) , fragments from the oleate chain and cholesterol ring. | [M - C₇H₅O₂]⁺ (m/z 369, loss of benzoate group) , [C₇H₅O]⁺ (m/z 105, benzoyl cation), fragments from the cholesterol ring. |
| Common Fragment | m/z 369 (cholestadiene ion) | m/z 369 (cholestadiene ion) | m/z 369 (cholestadiene ion) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of cholesterol derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the cholesterol derivative in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for these molecules. For ESI, the sample is typically dissolved in a mixture of chloroform and methanol.[4]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined. For cholesteryl esters, a characteristic fragment ion at m/z 369, corresponding to the cholestadiene ion, is often observed upon collision-induced dissociation.[5]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic validation of a cholesterol derivative like this compound.
References
Cross-Verification of Cholesteryl Isoamyl Ether Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is paramount for its application. This guide provides a comparative analysis of cholesteryl isoamyl ether against related cholesteryl derivatives. While specific experimental data for this compound is not extensively available in published literature, this guide furnishes the foundational information available and details the experimental protocols for its full characterization.
Comparison of Physicochemical Properties
The following table summarizes the known properties of this compound and compares them with cholesterol and another common cholesteryl ether, cholesteryl oleyl ether. This comparison allows researchers to estimate the expected properties of this compound and highlights the data gaps that need to be addressed experimentally.
| Property | This compound | Cholesterol | Cholesteryl Oleyl Ether |
| Molecular Formula | C₃₂H₅₆O[1][2][3] | C₂₇H₄₆O[4] | C₄₅H₈₀O |
| Molecular Weight | 456.79 g/mol [1][2] | 386.65 g/mol [4] | 653.1 g/mol |
| CAS Number | 74996-30-8[5][6] | 57-88-5[4] | 32222-04-1 |
| Melting Point | Not Available | 148.5 °C[4] | ~45-47 °C (liquid crystal transitions) |
| Boiling Point | Not Available | 360 °C (with some decomposition)[4] | Not Available |
| Solubility | Not Available | Insoluble in water; soluble in many organic solvents[7] | Insoluble in water; soluble in organic solvents |
| Appearance | Not Available | White crystalline powder | White to off-white solid |
Experimental Protocols
To address the missing data for this compound, the following experimental protocols are provided as a guide for its synthesis and characterization.
Synthesis of Cholesteryl Ethers
A common method for the synthesis of cholesteryl ethers involves the reaction of an alcohol with a cholesteryl derivative. One established method is the alcoholysis of cholesterol p-toluenesulfonate[8]. An alternative approach involves treating the sodium salt of cholesterol with mesylates of the desired alcohol in toluene (B28343) in the presence of anhydrous dimethylformamide[1].
General Procedure for Synthesis:
-
Preparation of Sodium Cholesterate: Cholesterol is reacted with a strong base, such as sodium hydride, in an anhydrous solvent like toluene to form the sodium salt of cholesterol.
-
Preparation of Isoamyl Mesylate: Isoamyl alcohol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to produce isoamyl mesylate.
-
Etherification: The sodium cholesterate is then reacted with isoamyl mesylate. The reaction mixture is typically heated to drive the reaction to completion.
-
Purification: The resulting this compound is purified from the reaction mixture using column chromatography on silica (B1680970) gel.
Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized this compound.
-
¹H NMR: The spectrum is expected to show characteristic peaks for the cholesterol backbone and the isoamyl group. Protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield, typically in the 3.4-4.5 ppm range[9].
-
¹³C NMR: The carbon atoms of the cholesterol backbone and the isoamyl group will have distinct chemical shifts. The carbon atom bonded to the ether oxygen is expected to appear in the 50-80 ppm range[9].
2. Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of an ether is characterized by a C-O single bond stretching vibration in the range of 1050-1150 cm⁻¹[9]. The spectrum of this compound would be expected to show the absence of the broad O-H stretching band around 3400 cm⁻¹ that is characteristic of cholesterol[10].
3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For cholesteryl derivatives, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common techniques[11]. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (456.79 g/mol ).
4. Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study the liquid crystalline properties of the compound. Many cholesteryl derivatives exhibit liquid crystal phases, and DSC can identify the temperatures of these phase transitions[12].
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Characterization Workflow for this compound.
References
- 1. A simple method for the synthesis of cholesteryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol [webbook.nist.gov]
- 5. chymist.com [chymist.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Lipid - Wikipedia [en.wikipedia.org]
- 8. The synthesis of cholesteryl alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 10. researchgate.net [researchgate.net]
- 11. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the liquid crystal properties of different cholesteryl ethers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Cholesteryl ethers, a class of liquid crystals, exhibit unique mesomorphic properties that are of significant interest in various scientific and biomedical fields. Their distinct phase behavior, influenced by the length of their alkyl chains, makes them valuable for applications ranging from drug delivery systems to biosensors. This guide provides a comparative study of the liquid crystal properties of a homologous series of cholesteryl ethers, presenting key experimental data and detailed methodologies for their characterization.
Performance Comparison of Cholesteryl Ethers
The liquid crystalline behavior of cholesteryl ethers is primarily characterized by their transition temperatures, which dictate the range of the mesophase. The following table summarizes the melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid) points for a series of saturated cholesteryl alkyl ethers with varying alkyl chain lengths. The data reveals that seven out of the nine even-numbered saturated ethers studied exhibit stable liquid crystal mesophases[1]. Notably, the mesophase transition temperatures for these ethers are generally lower and span a much narrower range compared to their corresponding cholesteryl ester counterparts[1].
| Cholesteryl Ether (Alkyl Chain Length) | Melting Point (T_m) [°C] | Clearing Point (T_c) [°C] | Mesophase(s) |
| Cholesteryl Butyl Ether (C4) | 98.5 | 28.0 | Monotropic Cholesteric |
| Cholesteryl Hexyl Ether (C6) | 88.0 | 32.5 | Cholesteric |
| Cholesteryl Octyl Ether (C8) | 82.5 | 35.0 | Cholesteric |
| Cholesteryl Decyl Ether (C10) | 78.0 | 36.5 | Cholesteric |
| Cholesteryl Dodecyl Ether (C12) | 75.0 | 37.0 | Cholesteric |
| Cholesteryl Tetradecyl Ether (C14) | 72.0 | 37.5 | Cholesteric & Smectic A |
| Cholesteryl Hexadecyl Ether (C16) | 69.5 | 38.0 | Cholesteric & Smectic A |
| Cholesteryl Octadecyl Ether (C18) | 67.0 | - | No Mesophase |
| Cholesteryl Eicosyl Ether (C20) | 65.0 | - | No Mesophase |
| Cholesteryl Oleyl Ether (C18:1) | - | 29.0 | Cholesteric |
Data for saturated ethers sourced from Deckelbaum et al., 1983. Data for Cholesteryl Oleyl Ether sourced from Croll et al., 1987.[2]
As the alkyl chain length increases from C4 to C14, there is a general trend of decreasing melting points and increasing clearing points, leading to a widening of the mesophase range. For longer chain ethers (C14 and C16), a smectic A phase is observed in addition to the cholesteric phase. However, for the longest chain ethers in this series (C18 and C20), no liquid crystalline behavior was observed as they melt directly into an isotropic liquid. In the case of the unsaturated cholesteryl oleyl ether, the isotropic to cholesteric transition occurs at a relatively low temperature of 29°C[2].
Experimental Protocols
The characterization of the liquid crystal properties of cholesteryl ethers relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning calorimetry (DSC)
DSC is a fundamental thermal analysis technique used to determine the temperatures and enthalpies of phase transitions.
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ether is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Phase transitions are identified as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.
Methodology:
-
A small amount of the cholesteryl ether sample is placed on a clean glass microscope slide.
-
A coverslip is placed over the sample, and it is gently heated on a hot stage to the isotropic liquid phase to ensure a uniform thin film.
-
The sample is then slowly cooled at a controlled rate.
-
The sample is observed through a polarizing microscope with crossed polarizers as it cools through its liquid crystalline phases.
-
Different liquid crystal phases (e.g., cholesteric, smectic) will exhibit characteristic birefringent textures. For example, the cholesteric phase often displays a "focal conic" or "oily streak" texture.
-
The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of the liquid crystal properties of cholesteryl ethers.
References
Assessing the Biocompatibility of Cholesteryl Isoamyl Ether in Comparison to Other Common Pharmaceutical Excipients
A Comparative Guide for Researchers and Drug Development Professionals
The selection of excipients is a critical determinant in the development of safe and effective drug delivery systems. While serving as inert vehicles, excipients can exhibit their own biological effects, influencing the overall biocompatibility of the final formulation. This guide provides a comparative assessment of the biocompatibility of cholesteryl isoamyl ether against a range of commonly used excipients, including lipids, surfactants, and polymers. Due to the limited direct experimental data on this compound, this analysis utilizes data from structurally similar compounds, namely cholesterol and other cholesteryl esters, as a predictive surrogate. This comparison is based on key biocompatibility assays: in vitro cytotoxicity, hemolysis, and in vivo toxicity.
Executive Summary
This compound, a cholesterol derivative, is anticipated to exhibit a favorable biocompatibility profile, characteristic of lipid-based excipients. Cholesterol and its esters are endogenous molecules and are generally considered biocompatible, playing essential roles in the structure and function of cell membranes.[1][2][3] When incorporated into drug delivery systems like lipid nanoparticles, they have been shown to be well-tolerated.[4] However, like all excipients, their biocompatibility is concentration-dependent. This guide presents available data for common excipients to provide a context for the anticipated performance of this compound.
Data Presentation: Comparative Biocompatibility of Excipients
The following tables summarize the available quantitative data for in vitro cytotoxicity, hemolytic activity, and in vivo toxicity of various excipients. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity of Selected Excipients
| Excipient | Cell Line | Assay | IC50 Value | Reference |
| Cholesterol (Surrogate) | OVCAR-3 | SRB | 20.5 ± 0.3 µM (24h) | [5] |
| SK-OV-3 | SRB | 18.3 ± 0.6 µM (24h) | [5] | |
| MDA-MB-231 | MTT | - | ||
| Cholesteryl Oleate (Surrogate) | - | - | Reported to have no cytotoxicity in some nanoparticle formulations. | [4] |
| Stearic Acid | 3T3L1 preadipocytes | MTT | Cytotoxicity observed starting at 35 µM | [6] |
| Various cancer & non-neoplastic lines | Colony Formation | - | [7] | |
| Glyceryl Monostearate | - | - | Generally regarded as safe, but can aggravate toxicity of other compounds. | [8][9] |
| Polysorbate 80 (Tween 80) | LO2 | - | PSD component showed highest cytotoxicity. | [3] |
| Solutol HS 15 | A549, Calu-3, Caco-2 | MTS, LDH | EC50 values determined. | [10][11] |
| KB 8-5-11 | - | Low toxicity in vivo. | [12] | |
| Pluronic F68 (Poloxamer 188) | Jurkat, HEK | - | No impact on cell viability at tested concentrations. | [13] |
Table 2: Hemolytic Activity of Selected Excipients
| Excipient | Species | Hemolysis (%) | Concentration | Reference |
| Cholesterol (Surrogate) | Human | Increased hemolysis associated with increased lipid concentration. | - | [14] |
| Lecithin | Human | Inhibits lysolecithin-induced hemolysis. | - | [15] |
| Glyceryl Laurate | Sheep | Strong hemolytic activity. | - | [8] |
| Polysorbate 80 (Tween 80) | - | Polyoxyethylene sorbitan (B8754009) dioleate (PSD) component induced the highest hemolysis rate. | - | [3] |
| Solutol HS 15 | - | Low hemolytic property. | - | [10] |
Table 3: In Vivo Acute Toxicity of Selected Excipients
| Excipient | Animal Model | Route | LD50 | Reference |
| Glyceryl Monostearate | Rat | Oral | > 5 g/kg | [16] |
| Polysorbate 80 (Tween 80) | Rat | Oral | 34,500 mg/kg | [17][18] |
| Rat (male) | Oral | 58,860 mg/kg | [19] |
Experimental Protocols
Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and comparison of results.
In Vitro Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test excipient for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the excipient that causes 50% inhibition of cell viability, can then be determined.
b) LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).
Hemolysis Assay
This assay assesses the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.
-
Blood Collection and Preparation: Obtain fresh whole blood from a suitable species (e.g., human, rabbit) containing an anticoagulant. Wash the red blood cells (RBCs) with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other blood components. Resuspend the washed RBCs in the buffer to a specific concentration (e.g., 2% v/v).
-
Treatment: Incubate the RBC suspension with various concentrations of the test excipient for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control (RBCs in buffer) and a positive control (RBCs lysed with a detergent like Triton X-100 to achieve 100% hemolysis).
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of approximately 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control.
Visualization of Key Pathways and Workflows
Experimental Workflow for Biocompatibility Assessment
Caption: A generalized workflow for assessing the biocompatibility of pharmaceutical excipients.
Signaling Pathways in Excipient-Induced Cell Death
Caption: Simplified signaling pathways of apoptosis and necrosis induced by excipients.
Conclusion
The biocompatibility of this compound, inferred from data on cholesterol and cholesteryl esters, appears promising for its use as a pharmaceutical excipient. These molecules are integral to biological systems and generally exhibit low toxicity. However, this guide highlights that all excipients, including seemingly inert ones, can induce biological responses in a concentration-dependent manner. The provided comparative data for common excipients serves as a valuable resource for formulation scientists in making informed decisions. It is crucial to conduct thorough biocompatibility testing, following standardized protocols as detailed in this guide, for any new formulation to ensure its safety and efficacy. Further direct experimental evaluation of this compound is warranted to definitively establish its biocompatibility profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Component-based biocompatibility and safety evaluation of polysorbate 80 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27242H [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fatty acid composition of normal and malignant cells and cytotoxicity of stearic, oleic and sterculic acids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. Glycerin Monostearate Aggravates Male Reproductive Toxicity Caused by Di(2-ethylhexyl) Phthalate in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-α-Tocopheryl polyethylene glycol succinate/Solutol HS 15 mixed micelles for the delivery of baohuoside I against non-small-cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Mucosal Permeability Enhancement of CriticalSorb® (Solutol® HS15) Investigated In Vitro in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solutol HS 15, nontoxic polyoxyethylene esters of 12-hydroxystearic acid, reverses multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. cospheric.com [cospheric.com]
- 19. chemicalbook.com [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for Cholesteryl Isoamyl Ether Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of cholesteryl esters, such as cholesteryl isoamyl ether, is crucial for understanding lipid metabolism, disease pathology, and for the quality control of lipid-based therapeutics. This guide provides a comparative overview of the principal analytical methods for the quantification of cholesteryl esters, supported by experimental data. While specific validated methods for this compound are not extensively published, this guide draws upon established methodologies for analogous cholesteryl esters to provide a robust framework for method development and validation.
The primary analytical techniques suitable for the quantification of this compound and other cholesteryl esters include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate method is often dictated by factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of various analytical methods applicable to the quantification of cholesteryl esters. This data is compiled from published studies on similar compounds and serves as a general reference for method validation.
| Validation Parameter | HPLC with UV Detection | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.998[1] | > 0.998[1] | > 0.999 |
| Limit of Detection (LOD) | 1.49 - 2.13 µg/mL[1] | 0.19 µg/mL[1] | 12 ng/mL[2] |
| Limit of Quantification (LOQ) | 2.72 - 6.45 µg/mL[1] | 0.56 µg/mL[1] | 40 ng/mL[2] |
| Accuracy (% Recovery) | 98.62 - 112.26%[1] | > 99%[1] | 91.85 - 104.83% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Throughput | Moderate | Low to Moderate | High |
| Sample Derivatization | Not required | Required | Not typically required |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the quantification of cholesteryl esters using HPLC, GC-MS, and LC-MS.
Lipid Extraction from Biological Matrices
A common and effective method for extracting lipids, including cholesteryl esters, from biological samples is a modified Bligh-Dyer extraction.
-
Reagents: Chloroform (B151607), Methanol, Water (HPLC grade)
-
Procedure:
-
Homogenize the sample (e.g., tissue, cells, plasma) in a mixture of chloroform:methanol (1:2, v/v).
-
Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., isopropanol (B130326) for HPLC and LC-MS, hexane (B92381) for GC-MS).
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is well-suited for the routine analysis of cholesteryl esters, offering good reproducibility and cost-effectiveness.
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (e.g., 60:40 v/v).
-
Detection: UV detection at a low wavelength, typically around 205-210 nm.
-
Quantification: An external calibration curve is constructed using standards of the target cholesteryl ester (or a suitable surrogate like cholesteryl oleate). An internal standard (e.g., cholesteryl heptadecanoate) is recommended to correct for variations in sample preparation and injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it a powerful tool for the analysis of complex mixtures. However, it requires derivatization of the analytes to increase their volatility.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS), capillary column suitable for lipid analysis (e.g., DB-5ms).
-
Sample Derivatization:
-
The dried lipid extract is subjected to saponification (e.g., using methanolic KOH) to hydrolyze the cholesteryl esters to free cholesterol and the corresponding fatty acid (or in the case of this compound, isoamyl alcohol).
-
The free cholesterol is then derivatized to a more volatile form, typically a trimethylsilyl (B98337) (TMS) ether, by reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 180 °C, ramp to 300 °C.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Quantification: An isotopically labeled internal standard (e.g., d7-cholesterol) is added at the beginning of the sample preparation to account for extraction and derivatization efficiency. A calibration curve is generated using derivatized cholesterol standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for lipid analysis. It often does not require derivatization, simplifying sample preparation.
-
Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS), C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, with mobile phase A consisting of an aqueous solution with an additive like ammonium (B1175870) formate (B1220265) and mobile phase B being a mixture of organic solvents such as acetonitrile and isopropanol.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion (e.g., the [M+NH4]+ adduct of the cholesteryl ester) is selected and fragmented, and a specific product ion (e.g., the cholesterol fragment at m/z 369.3) is monitored.[3]
-
-
Quantification: A stable isotope-labeled internal standard (e.g., d7-cholesteryl oleate) is used for accurate quantification. A calibration curve is prepared using authentic standards of the analyte.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for this compound quantification.
References
Safety Operating Guide
Navigating the Disposal of Cholesteryl Isoamyl Ether: A Step-by-Step Guide for Laboratory Professionals
At its core, the disposal of any laboratory chemical should be approached with the universal recommendation of consulting a licensed and certified professional waste disposal company or your institution's Environmental Health & Safety (EHS) office.[1] These entities are equipped to handle chemical waste in accordance with all relevant regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of cholesteryl isoamyl ether and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Detailed Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper segregation, containment, and disposal of this compound waste, which is typically generated in solid and liquid forms.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step in ensuring safe disposal. This compound waste will generally fall into one of the following categories:
-
Solid Waste: This includes unused or expired this compound, as well as contaminated materials such as weighing papers, pipette tips, and gloves.
-
Liquid Waste: This category comprises solutions containing dissolved this compound. The solvent used will determine the specific waste stream (e.g., halogenated or non-halogenated).
-
Empty Containers: The original containers that held the this compound.
Step 2: Containment and Labeling
Proper containment and clear labeling are crucial for preventing accidental mixing of incompatible waste and ensuring that it is handled correctly by disposal personnel.
-
Select a Compatible Container: Use a container that is chemically resistant to the waste. For solid waste, a sealable plastic bag or a wide-mouthed plastic container is suitable. For liquid waste, use a designated solvent waste container with a secure, tightly fitting cap.[1]
-
Label the Container: All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed list of all contents, including "this compound" and any solvents, with their approximate concentrations.[1]
Step 3: Specific Disposal Procedures
A. Solid this compound Waste
-
Collection: Carefully collect all solid waste contaminated with this compound. Minimize the creation of dust.
-
Containment: Place the collected solid waste into a designated, properly labeled hazardous waste container.
-
Storage: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS office or a licensed waste disposal service.
B. Liquid this compound Waste
-
Identification: Identify the solvent used to dissolve the this compound to determine the correct liquid waste stream (e.g., "Halogenated Organic Waste").[1]
-
Collection: Carefully pour the liquid waste into the appropriate, labeled waste solvent container.[1] Avoid mixing incompatible waste streams.
-
Storage: Keep the waste solvent container tightly sealed when not in use and store it in a designated satellite accumulation area, away from sources of ignition.[1]
C. Empty this compound Containers
-
Decontamination: To be disposed of as non-hazardous waste, the empty container must be thoroughly decontaminated by triple-rinsing with a suitable solvent that can dissolve any remaining residue.[1][2]
-
Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste, following the procedure outlined in section 3B.[1]
-
Final Disposal: Once triple-rinsed and dry, deface or remove the original product label.[2] The clean, empty container can then typically be disposed of with the regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₆O | ChemScene |
| Molecular Weight | 456.79 g/mol | ChemScene |
| Storage Temperature | 2-8°C (Sealed in dry environment) | ChemScene |
| Disposal Method | Via licensed professional waste disposal company | General Guidance[1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific waste disposal protocols and the recommendations of your Environmental Health & Safety department before disposing of any chemical waste.
References
Personal protective equipment for handling Cholesteryl isoamyl ether
This guide provides immediate and essential safety protocols for handling Cholesteryl isoamyl ether in a laboratory setting. Given the limited specific hazard data for this compound, it is crucial to handle it with a high degree of caution, adhering to best practices for unknown substances. This information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for bulk handling. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A standard lab coat is required. For bulk quantities, consider disposable coveralls. | Prevents skin contact and potential sensitization. |
| Respiratory Protection | For handling bulk powder or when generating dust, an N95-rated dust mask or a respirator with a particulate filter is recommended. | Avoids inhalation of fine particles. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical to ensure safety during the handling of this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize dust generation and accumulation[2][3].
-
Ensure that an eyewash station and safety shower are readily accessible[3].
-
Assemble all necessary equipment and reagents before starting.
-
-
Handling:
-
Cleanup:
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
Table 2: Emergency Response Plan
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][6][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and call a poison control center.[4][5][6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound waste.
Disposal Guidelines:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: If dissolved in a solvent, dispose of the solution in the appropriate labeled waste solvent container (e.g., "halogenated" or "non-halogenated" organic waste)[1]. Do not mix incompatible waste streams[1].
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid chemical waste[1]. After decontamination, the original label should be defaced or removed, and the container can be disposed of as regular laboratory waste[1].
-
Regulatory Compliance: All chemical waste generators must adhere to local, state, and federal regulations for hazardous waste disposal[2][8]. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance and to arrange for waste pickup[1].
-
Prohibitions:
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Emergency Preparedness | American Red Cross [redcross.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. prod.adv-bio.com [prod.adv-bio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
